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  • Product: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate
  • CAS: 1177351-19-7

Core Science & Biosynthesis

Foundational

Pharmacological profile of cyclohexylpyrrolidine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of Cyclohexylpyrrolidine Derivatives Abstract The cyclohexylpyrrolidine scaffold represents a privileged structural motif in modern medicinal chemistry, giving r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of Cyclohexylpyrrolidine Derivatives

Abstract

The cyclohexylpyrrolidine scaffold represents a privileged structural motif in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their significant therapeutic potential across multiple domains, including neurodegenerative diseases, oncology, and inflammatory conditions. The narrative will focus on the intricate structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. By synthesizing data from authoritative sources, this guide aims to serve as a foundational resource for the continued exploration and development of novel therapeutics based on the cyclohexylpyrrolidine core.

Introduction: The Versatility of the Cyclohexylpyrrolidine Scaffold

The fusion of a lipophilic cyclohexane ring with a nitrogen-containing pyrrolidine heterocycle creates a unique chemical architecture with significant therapeutic potential. The pyrrolidine ring, a core component of the natural amino acid proline, is a recurring motif in numerous FDA-approved drugs and biologically active molecules.[1][2] Its ability to serve as a hydrogen bond donor or acceptor allows for critical interactions with biological targets.[1] The cyclohexane moiety, on the other hand, often enhances lipophilicity, which can be strategically employed to optimize pharmacokinetic properties such as blood-brain barrier (BBB) penetration.[3] This combination has led to the discovery of cyclohexylpyrrolidine derivatives with a wide spectrum of activities, ranging from central nervous system (CNS) modulation to anticancer and anti-inflammatory effects.[3][4][5] This guide will explore the key pharmacological facets of this promising class of compounds.

Key Therapeutic Areas and Pharmacological Activities

Cyclohexylpyrrolidine derivatives have demonstrated significant promise in several key therapeutic areas, owing to their ability to interact with a variety of biological targets.

Central Nervous System (CNS) Applications

The structural characteristics of cyclohexylpyrrolidine derivatives make them particularly well-suited for targeting the CNS. The strategic combination of the cyclohexane's lipophilicity and the pyrrolidine's nitrogen-rich structure is often designed to optimize penetration across the blood-brain barrier.[3]

  • Anticonvulsant and Neuroprotective Effects: Certain derivatives have been shown to reduce neuronal excitability, a key mechanism in preventing seizures.[6] These effects are often achieved by modulating ion channels, such as promoting sodium channel inactivation or inhibiting T-type calcium channels.[6] Furthermore, some compounds exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases by protecting neurons from oxidative stress.[3]

  • Modulation of NMDA and Opioid Receptors: A significant area of research involves the interaction of these derivatives with N-methyl-D-aspartate (NMDA) and opioid receptors. For instance, (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine is proposed to act as an NMDA receptor modulator.[3] Other derivatives have been synthesized as potent and selective kappa-opioid receptor agonists.[7][8] For example, (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones were developed as analogues of the kappa-opiate analgesic U-50,488, with some compounds showing high kappa-affinity.[7]

  • Antidepressant and Anxiolytic Potential: Preclinical studies on animal models have revealed antidepressant-like and anxiolytic effects for some cyclohexylpyrrolidine compounds.[3] These effects were observed in tests such as the forced swim test, where a decrease in immobility time suggests an antidepressant action, and the hole-board test, which can indicate anxiolytic properties.[3][6]

  • Dopamine Uptake Inhibition: Certain derivatives, such as 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine, have been identified as potent inhibitors of dopamine uptake, showing higher affinity for dopamine transporter sites than cocaine in preclinical studies.[9]

Anticancer Activity

The pyrrolidine core is a feature of numerous compounds with antiproliferative properties.[5] When incorporated into a cyclohexylpyrrolidine structure, this activity can be retained and modulated. These compounds can exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) like CDK2, which are crucial for cell cycle regulation. Spiro-oxindole pyrrolidine derivatives have also been investigated as potential anticancer agents.[5]

Anti-inflammatory and Analgesic Properties

The N-acylhydrazone (NAH) moiety is considered a privileged structure in compounds with anti-inflammatory and analgesic activities.[10] The development of cyclohexyl-N-acylhydrazone derivatives has yielded compounds with significant potential in this area.[10] Their mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).[2][3] Some peripherally restricted kappa-opioid receptor agonists from this class have shown analgesic effects in models of visceral pain, which is attributed to the activation of peripheral kappa receptors without causing centrally mediated side effects.[8]

Mechanism of Action: Targeting Key Biological Pathways

The diverse pharmacological effects of cyclohexylpyrrolidine derivatives stem from their interaction with a range of molecular targets. A primary mechanism involves the modulation of neurotransmitter systems and signaling pathways within the CNS. For instance, their neuroprotective and cognitive-enhancing effects are often linked to the modulation of the NMDA receptor, a key player in synaptic plasticity and memory formation.[3]

Below is a diagram illustrating a proposed signaling pathway for a neuroprotective cyclohexylpyrrolidine derivative that modulates NMDA receptor activity.

NMDA_Receptor_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDAR NMDA Receptor Ca_Channel Ca²⁺ Channel (Open) NMDAR->Ca_Channel Activates CaMKII CaMKII Ca_Channel->CaMKII Ca²⁺ Influx Activates CREB CREB CaMKII->CREB Phosphorylates BDNF BDNF (Neuroprotection, Synaptic Plasticity) CREB->BDNF Promotes Transcription Derivative Cyclohexylpyrrolidine Derivative Derivative->NMDAR Potentiates Glutamate_Release->NMDAR Binds

Caption: Proposed mechanism for NMDA receptor modulation by a cyclohexylpyrrolidine derivative.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of cyclohexylpyrrolidine derivatives is highly dependent on the nature and position of substituents on both the cyclohexyl and pyrrolidine rings.[5] Understanding these SARs is critical for optimizing potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can drastically alter biological activity. For instance, in a series of kappa-opioid receptor agonists, the stereochemistry at the point of attachment to the cyclohexyl ring was crucial for binding affinity.[7] The presence and nature of substituents on the pyrrolidine nitrogen are also key determinants of activity.[7]

  • Substitution on the Cyclohexyl Ring: The substitution pattern on the cyclohexane ring influences both potency and selectivity. For dopamine uptake inhibitors, the relative stereochemistry of the benzothienyl and piperidine (or pyrrolidine) groups on the cyclohexane ring is a critical factor.[9]

  • Hybrid Molecules: Combining the cyclohexylpyrrolidine scaffold with other pharmacologically active moieties has proven to be a successful strategy. For example, creating hybrids with structures like spiro-oxindoles or N-acylhydrazones has led to potent anticancer and anti-inflammatory agents, respectively.[5][10]

The following table summarizes the SAR for a selection of cyclohexylpyrrolidine derivatives, highlighting the impact of structural modifications on their primary pharmacological activity.

Core Structure Substituent (R-group) Primary Activity Key SAR Finding Reference
1-[1-(2-benzo[b]thienyl)cyclohexyl]-Pyrrolidine (vs. Piperidine)Dopamine Uptake InhibitionThe pyrrolidine derivative showed a 9-fold greater affinity for cocaine-labeled sites on the dopamine transporter compared to cocaine itself.[9]
(1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]-3,4-dichlorophenyl (vs. phenyl)Kappa-Opioid Receptor AgonismThe 3,4-dichlorophenyl analogue exhibited significantly higher kappa-receptor affinity (Ki = 10 nM) compared to the phenyl derivative (Ki = 400 nM).[7]
Pyrrolidine PentamineVaried at R1-R5 positionsInhibition of AAC(6′)-IbThe presence of an S-phenyl moiety at the R1 position was found to be essential for inhibitory activity. Modifications at other positions had varied effects.[11][12]

Experimental Protocols for Pharmacological Evaluation

The characterization of cyclohexylpyrrolidine derivatives requires a combination of in vitro and in vivo assays. Below are representative protocols for assessing key pharmacological activities.

Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol is designed to determine the affinity of a test compound for the dopamine transporter, a key target for CNS-active drugs.

Objective: To measure the displacement of a radiolabeled ligand from the dopamine transporter by a cyclohexylpyrrolidine derivative.

Materials:

  • Rat striatal tissue homogenates

  • [³H]BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) or [³H]Cocaine as the radioligand

  • Test cyclohexylpyrrolidine derivative

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter and vials

Methodology:

  • Tissue Preparation: Prepare synaptosomal membranes from rat striatal tissue according to standard laboratory procedures.

  • Assay Setup: In test tubes, combine the striatal membrane preparation, a fixed concentration of the [³H] radioligand, and varying concentrations of the test compound (or vehicle for control).

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a known DAT inhibitor like cocaine). Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.[9]

Protocol: Murine Acetic Acid-Induced Writhing Test (Analgesic Activity)

This in vivo protocol assesses the peripheral analgesic activity of a test compound.

Objective: To evaluate the ability of a cyclohexylpyrrolidine derivative to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

  • Male Swiss mice (or other appropriate strain)

  • Test cyclohexylpyrrolidine derivative

  • Vehicle (e.g., saline, DMSO solution)

  • Standard analgesic drug (e.g., indomethacin)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for oral gavage and intraperitoneal injection

Methodology:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment before the experiment.

  • Grouping and Administration: Randomly divide the animals into groups (e.g., n=6-8 per group): Vehicle control, standard drug, and one or more doses of the test compound. Administer the respective substances orally (p.o.) or by the desired route.

  • Induction of Writhing: After a set pretreatment time (e.g., 30-60 minutes post-administration), administer a 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the total number of writhes (characterized by abdominal constriction and stretching of the hind limbs) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Statistical significance can be assessed using appropriate tests like ANOVA followed by a post-hoc test.[10]

Caption: Workflow for the acetic acid-induced writhing test.

Conclusion and Future Perspectives

The cyclohexylpyrrolidine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The existing body of research demonstrates a broad pharmacological reach, with significant potential in treating CNS disorders, cancer, and inflammatory conditions.[4][10][13] The inherent structural features that facilitate blood-brain barrier penetration make these compounds particularly attractive for neuropharmacological applications.[3]

Future research should focus on several key areas. The elucidation of detailed mechanisms of action for derivatives showing promising in vivo activity is paramount. Structure-based drug design, aided by computational modeling and a deeper understanding of SAR, will be crucial for developing compounds with enhanced potency and selectivity, thereby minimizing off-target effects.[5][11] Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of lead candidates will be essential for their successful translation into clinical practice. The continued exploration of this chemical space holds considerable promise for addressing unmet medical needs.

References

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Exploratory

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate: A Scaffolding Approach for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Versatile Chemical Scaffold In the landscape of modern drug discovery, the exploration of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. This guide focuses on 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate, a molecule that, while not extensively documented in isolation, represents a confluence of chemical motifs with significant precedent in medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecule.[1] The strategic incorporation of a cyclohexyl group and a methanamine substituent presents a unique scaffold for the development of new chemical entities with the potential to address a range of biological targets.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the chemical context, synthetic strategies, and, most importantly, the potential therapeutic applications of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine and its oxalate salt. By examining the established roles of its constituent parts, we aim to illuminate a path forward for the investigation and utilization of this promising, yet underexplored, molecule.

The Pyrrolidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring is a saturated heterocycle that is a recurring structural feature in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its unique stereochemical and physicochemical properties, which make it an attractive building block for the design of bioactive molecules.

Structural and Physicochemical Advantages

The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a high degree of control over the three-dimensional shape of a molecule. This is crucial for optimizing interactions with the well-defined binding pockets of biological targets. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated to form a cationic center, facilitating interactions with target proteins and influencing aqueous solubility.

Precedent in Drug Design

The versatility of the pyrrolidine scaffold is evident in the diverse range of therapeutic areas where it has been successfully employed. Pyrrolidine derivatives have been developed as potent antagonists for the histamine H3 receptor, a target for cognitive disorders and other neurological conditions.[2] Moreover, the pyrrolidine motif is a key component in the design of corticotropin-releasing factor (CRF) receptor antagonists, which are under investigation for the treatment of stress-related disorders.[3]

The Cyclohexyl Substituent: Modulating Lipophilicity and Target Engagement

The cyclohexyl group, a saturated carbocyclic ring, is frequently incorporated into drug candidates to modulate their physicochemical properties and enhance their interaction with biological targets.

Impact on Physicochemical Properties

The introduction of a cyclohexyl moiety generally increases the lipophilicity of a molecule, which can have a profound effect on its absorption, distribution, metabolism, and excretion (ADME) profile. By fine-tuning the lipophilicity, researchers can optimize a drug candidate's ability to cross biological membranes and reach its intended site of action.

Role in Target Binding

The bulky and hydrophobic nature of the cyclohexyl group can facilitate strong van der Waals interactions within the binding pockets of target proteins. This can contribute to increased binding affinity and potency. In the context of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine, the cyclohexyl group attached to the pyrrolidine nitrogen is poised to explore and interact with hydrophobic regions of a target protein.

The Methanamine Side Chain: A Gateway to Further Functionalization

The primary amine of the methanamine group at the 3-position of the pyrrolidine ring is a critical functional handle that opens up a vast chemical space for further derivatization and optimization.

A Versatile Point of Attachment

The nucleophilic nature of the primary amine allows for a wide range of chemical transformations, including amidation, sulfonylation, and reductive amination. This enables the introduction of a diverse array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

The Oxalate Salt: Considerations for Drug Development

While the biological activity of a molecule is determined by its core structure, the choice of a salt form is a critical aspect of drug development, influencing a compound's solubility, stability, and manufacturability. The use of oxalic acid to form the oxalate salt of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine offers several potential advantages. Oxalate salts can exhibit improved crystallinity and stability compared to the free base, which is often an amorphous solid.

Potential Therapeutic Applications: A Forward-Looking Perspective

Given the lack of specific biological data for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate, this section will explore potential therapeutic avenues based on the known activities of structurally related compounds. This molecule represents a promising starting point for hit-to-lead and lead optimization campaigns in various therapeutic areas.

Central Nervous System (CNS) Disorders

The presence of the pyrrolidine scaffold, a common feature in many CNS-active compounds, suggests that derivatives of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine could be investigated for their potential to modulate CNS targets. As previously mentioned, pyrrolidine derivatives have shown promise as histamine H3 receptor antagonists, and the general structure of the topic compound aligns with the pharmacophoric features of this class.[2]

Antiviral and Anticancer Agents

The pyrrolidine ring is also a key structural element in a number of antiviral and anticancer drugs. The ability to readily functionalize the methanamine side chain provides an opportunity to synthesize libraries of compounds for screening against a wide range of viral and cancer-related targets.

Synthetic Strategies: A Generalized Approach

The synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine can be approached through several established synthetic routes for substituted pyrrolidines. A general and versatile method involves the use of a [3+2] cycloaddition reaction between an azomethine ylide and an appropriate alkene, a powerful strategy for the construction of the pyrrolidine ring.[1]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is outlined below. The key disconnection involves the formation of the pyrrolidine ring via a cycloaddition reaction.

G target 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine intermediate1 Protected 3-aminomethyl pyrrolidine target->intermediate1 Deprotection intermediate2 Cyclohexanone intermediate1->intermediate2 Reductive amination intermediate3 Protected 3-(cyanomethyl)pyrrolidine intermediate1->intermediate3 Reduction of nitrile intermediate4 Pyrrolidine precursor intermediate3->intermediate4 Cycloaddition

Figure 1. A generalized retrosynthetic pathway.

Experimental Workflow: A Conceptual Outline

The following represents a conceptual workflow for the synthesis and derivatization of the target compound, providing a starting point for experimental design.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization and SAR Studies cluster_evaluation Biological Evaluation start Commercially available starting materials step1 [3+2] Cycloaddition to form pyrrolidine ring start->step1 step2 Functional group interconversion to install aminomethyl side chain step1->step2 step3 N-alkylation with cyclohexanone (Reductive Amination) step2->step3 step4 Deprotection step3->step4 step5 Amide coupling with various carboxylic acids step4->step5 step6 Sulfonamide formation with sulfonyl chlorides step4->step6 step7 Further N-alkylation step4->step7 step8 In vitro screening against target of interest step5->step8 step6->step8 step7->step8 step9 In vivo efficacy and PK/PD studies step8->step9

Figure 2. Conceptual experimental workflow.

Conclusion and Future Directions

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate represents a chemical scaffold with considerable, yet largely untapped, potential in drug discovery. The convergence of a privileged pyrrolidine core, a lipophilicity-modulating cyclohexyl group, and a versatile methanamine handle provides a robust platform for the design and synthesis of novel therapeutic agents. While direct biological data for this specific molecule is scarce, the wealth of information on related structures strongly suggests its utility as a starting point for medicinal chemistry programs targeting a range of diseases.

Future research should focus on the efficient, scalable synthesis of the core scaffold and the generation of a diverse library of derivatives through functionalization of the primary amine. Subsequent screening of these compounds against a panel of biological targets, particularly those implicated in CNS disorders, infectious diseases, and oncology, is a logical next step. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.

References

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Foundational

An In-Depth Technical Guide to the Stability of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate Under Physiological Conditions

Executive Summary The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is its stability un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is its stability under physiological conditions. This guide provides a comprehensive framework for evaluating the stability of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate, a molecule featuring a tertiary amine, a pyrrolidine core, and an oxalate salt form. As Senior Application Scientists, our goal is not merely to present protocols, but to instill a deep understanding of the causality behind each experimental choice. This document is structured to guide researchers through the theoretical underpinnings of potential degradation pathways, the design of robust experimental protocols, and the interpretation of stability data. By integrating principles from regulatory guidelines and peer-reviewed literature, we present a self-validating system for assessing the viability of this compound, ensuring that subsequent drug development efforts are built on a foundation of scientific integrity and empirical evidence.

Introduction: The Molecule and the Imperative of Stability

Molecular Architecture: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

The subject of this guide is a small molecule characterized by three key structural features: a saturated N-cyclohexyl-substituted pyrrolidine ring, a primary aminomethyl group, and its formulation as an oxalate salt. Each of these components contributes to its overall physicochemical profile and presents distinct vulnerabilities under physiological conditions.

  • Tertiary Amine within a Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring is tertiary, making it a potential site for oxidative metabolism.[1] The pyrrolidine scaffold itself, while generally stable, can be a substrate for specific enzymatic pathways.[2]

  • Primary Aminomethyl Group: This functional group is a key site for potential interactions and imparts basicity to the molecule.

  • Oxalate Salt Form: The choice of a salt form is a critical decision in drug development, often used to enhance properties like solubility and dissolution rate.[3][4] However, the salt form can also influence chemical stability and hygroscopicity.[5][6] The oxalate counter-ion itself may be subject to degradation by gut microbiota.[7]

Why Physiological Stability is a Non-Negotiable Checkpoint

A drug is only effective if it can reach its target site in the body at a sufficient concentration and for an adequate duration. Instability under physiological conditions (pH, temperature, enzymes) can lead to:

  • Reduced Bioavailability: Degradation in the gastrointestinal (GI) tract or first-pass metabolism in the liver reduces the amount of active drug reaching systemic circulation.

  • Formation of Toxic Metabolites: Degradation products may have their own pharmacological or toxicological profiles, posing a safety risk.[8]

  • Inconsistent Efficacy: Variable degradation rates between patients can lead to unpredictable therapeutic outcomes.

Therefore, a comprehensive stability assessment is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is a cornerstone of a successful drug development program.[9][10]

Theoretical Framework: Anticipating Molecular Vulnerabilities

Before any bench work begins, a theoretical assessment based on the molecule's structure is crucial for designing intelligent and efficient experiments. This involves predicting the most likely degradation pathways.

Hydrolytic Degradation

Hydrolysis is a primary concern for drugs administered orally. The stability of the molecule must be assessed across the pH range of the GI tract (pH 1.2 to 6.8). While the core C-N and C-C bonds of the cyclohexyl and pyrrolidine rings are generally stable to hydrolysis, the stability can be pH-dependent, with accelerated degradation in acidic media being a possibility for certain cyclic amine structures.[11] The primary amine itself is not susceptible to hydrolysis.

Oxidative Degradation

Oxidation is a common metabolic pathway and a potential route of chemical degradation.[1] The tertiary amine within the pyrrolidine ring is a prime candidate for N-oxidation, a reaction often mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of an N-oxide metabolite, which may have different activity and clearance properties.

Enzymatic Degradation

Beyond general oxidation, specific enzymatic pathways can target the molecule:

  • CYP-Mediated Metabolism: The pyrrolidine ring and the cyclohexyl group can undergo hydroxylation mediated by CYP enzymes.[2] This is a major route of phase I metabolism for many drugs, increasing their polarity to facilitate excretion.

  • Gut Microbiota Metabolism: The oxalate counter-ion is a known substrate for degradation by specific gut bacteria, such as Oxalobacter formigenes.[12][13][14] These bacteria utilize a two-enzyme system involving formyl-CoA transferase (frc) and oxalyl-CoA decarboxylase (oxc) to break down oxalate.[14] While this primarily affects the counter-ion, it could potentially alter the local pH and solubility of the active pharmaceutical ingredient (API) in the colon.

cluster_molecule 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine cluster_stressors Physiological Stressors cluster_products Potential Degradation Products Molecule Core Molecule (Tertiary Amine, Pyrrolidine Ring) Oxidation Oxidative Stress (e.g., Liver Metabolism) Molecule->Oxidation Hydrolysis Hydrolytic Stress (e.g., Gastric Acid) Molecule->Hydrolysis Degradant_N_Oxide N-Oxide Metabolite Oxidation->Degradant_N_Oxide N-oxidation Degradant_Hydroxylated Hydroxylated Metabolites (Ring or Cyclohexyl) Oxidation->Degradant_Hydroxylated C-hydroxylation Degradant_Hydrolysis Ring-Opened Products Hydrolysis->Degradant_Hydrolysis (If susceptible) Enzymatic Enzymatic Degradation (Gut Microbiota on Oxalate) Degradant_Oxalate Formate + CO2 Enzymatic->Degradant_Oxalate Oxalate Metabolism

Caption: Predicted degradation pathways for the target molecule.

Experimental Design: A Strategy for Comprehensive Assessment

A robust stability study follows a logical progression, starting with accelerated or "forced" degradation to establish analytical methods and identify potential degradants, followed by testing in more physiologically representative conditions.[8][15]

The Rationale for Forced Degradation

Forced degradation studies, also known as stress testing, are a regulatory requirement and a scientific necessity.[16] By intentionally exposing the drug to harsh conditions (e.g., strong acid/base, high heat, oxidation, UV light), we aim to:

  • Identify Likely Degradants: Generate degradation products that might be seen under long-term storage or in vivo.[8]

  • Develop a Stability-Indicating Method: Ensure the chosen analytical method (e.g., HPLC) can separate the intact parent drug from all major degradation products. This is critical for accurate quantification.

  • Elucidate Degradation Pathways: Understanding how the molecule falls apart under stress provides insight into its intrinsic chemical stability.[10]

Selection of Physiologically Relevant Media

To simulate the journey of an orally administered drug, experiments should be conducted in standardized buffers that mimic fluids in the GI tract.[17]

  • Phosphate-Buffered Saline (PBS, pH 7.4): Represents the pH of blood and extracellular fluid. It is a standard buffer for many biological and biochemical studies.[18][19]

  • Simulated Gastric Fluid (SGF, pH 1.2-2.0): Mimics the highly acidic environment of the stomach. Typically contains pepsin.

  • Simulated Intestinal Fluid (SIF, pH 6.8): Mimics the environment of the small intestine. Typically contains pancreatin.

The use of these standardized media ensures that the data generated is reproducible and relevant.[20]

Diagram: Overall Stability Assessment Workflow

cluster_Forced Phase 1: Forced Degradation & Method Development cluster_Physiological Phase 2: Physiological Stability cluster_Metabolic Phase 3: Metabolic Stability Start Compound Synthesis (1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate) Forced_Deg Stress Testing (Acid, Base, H2O2, Heat, Light) Start->Forced_Deg Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC/LC-MS) Forced_Deg->Method_Dev  Identify Degradants SGF Incubate in SGF (pH 1.2) @ 37°C Method_Dev->SGF SIF Incubate in SIF (pH 6.8) @ 37°C Method_Dev->SIF PBS Incubate in PBS (pH 7.4) @ 37°C Method_Dev->PBS Microsomes In Vitro Incubation (Liver Microsomes/S9 Fraction) Method_Dev->Microsomes Analysis Quantify Parent Compound and Degradants Over Time SGF->Analysis SIF->Analysis PBS->Analysis Microsomes->Analysis Report Generate Stability Profile (Half-life, Degradation Rate) Analysis->Report

Caption: A phased workflow for comprehensive stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and utilizing a pre-validated, stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and validate the analytical method's specificity.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Water. Incubate at 60°C for 7 days.

    • Photolytic Degradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) for 24 hours, as per ICH Q1B guidelines.[21]

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7 with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a final concentration of ~100 µg/mL. Analyze by a validated stability-indicating HPLC-UV or LC-MS method.[22][23]

  • Control: A sample diluted with water and kept at 4°C serves as the time-zero control.

  • Rationale: The goal is to achieve 10-20% degradation.[15] If degradation is excessive, reduce the incubation time or temperature. If no degradation is observed, increase the stressor concentration or duration. This ensures the stress is meaningful but not unrealistic.[16]

Protocol 2: Stability in Simulated Physiological Buffers

Objective: To quantify the stability of the compound in environments mimicking the stomach, intestine, and blood.

Methodology:

  • Buffer Preparation: Prepare SGF (pH 1.2), SIF (pH 6.8), and PBS (pH 7.4) according to standard pharmacopeial recipes. Pre-warm all buffers to 37°C.

  • Incubation: Spike the test compound into each buffer to a final concentration of 10 µM. The use of a small volume of a concentrated stock in an organic solvent (e.g., DMSO) is acceptable, but the final solvent concentration should be <1% to avoid artifacts.

  • Time Points: Incubate all samples in a shaking water bath at 37°C. Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Immediately stop degradation in the collected aliquots by adding an equal volume of cold acetonitrile. This precipitates proteins (from SGF/SIF) and halts chemical reactions.

  • Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using the validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the compound remaining versus time. Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Protocol 3: In Vitro Metabolic Stability

Objective: To assess the compound's susceptibility to phase I metabolism by liver enzymes.

Methodology:

  • System Preparation: Use pooled human liver microsomes (or S9 fraction) as the enzyme source. Prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).

  • Initiating the Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time Points and Quenching: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and quench the reaction with cold acetonitrile containing an internal standard.

  • Control Incubations:

    • No NADPH: Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.

    • Positive Control: Include a compound with a known metabolic rate (e.g., verapamil) to ensure the microsomal system is active.

  • Sample Processing & Analysis: Centrifuge the samples to pellet protein. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line gives the degradation rate constant, which can be used to calculate the in vitro half-life and intrinsic clearance.

Data Presentation and Interpretation

Quantitative Data Summary Tables

Table 1: Forced Degradation Study Results

Stress Condition (24h)% Parent Compound RemainingNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
Control (T=0) 100%0N/A
0.1 M HCl, 60°C 85.2%24.1 min
0.1 M NaOH, 60°C 98.1%13.8 min
3% H₂O₂, RT 79.5%15.5 min (likely N-oxide)
Heat, 60°C (7 days) 99.5%0N/A
UV Light, RT 97.8%16.2 min

Table 2: Stability in Physiological Buffers at 37°C

Buffer SystemHalf-Life (t₁/₂) (minutes)Degradation Rate Constant (k) (min⁻¹)% Remaining at 2 hours
SGF (pH 1.2) 2100.003367.3%
SIF (pH 6.8) > 480< 0.001> 95%
PBS (pH 7.4) > 480< 0.001> 95%

Table 3: In Vitro Metabolic Stability (Human Liver Microsomes)

ParameterValueInterpretation
In Vitro Half-Life (t₁/₂) 45 minutesModerate Clearance
Intrinsic Clearance (Cl_int) 31 µL/min/mgModerate Clearance
Interpretation of Results
  • Forced Degradation: The data in Table 1 suggests the compound is most susceptible to oxidation and acid hydrolysis. This informs the development team to be mindful of oxidative stress and potential exposure to low pH environments during formulation and storage. The distinct retention times of the degradants confirm the analytical method is stability-indicating.

  • Physiological Buffers: Table 2 indicates that the compound has good stability in the neutral pH of the intestine and blood but shows some degradation in the highly acidic environment of the stomach. This might suggest that an enteric-coated formulation could improve oral bioavailability.

  • Metabolic Stability: The results from Table 3 predict that the compound will be subject to moderate metabolic clearance in the liver, a critical piece of information for pharmacokinetic modeling and dose prediction.

Conclusion and Strategic Implications

This guide outlines a comprehensive, multi-faceted approach to evaluating the stability of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate under physiological conditions. The theoretical assessment of its structure correctly predicted its main liabilities to be oxidative and potentially acid-catalyzed degradation, which were then confirmed and quantified through a series of robust in vitro experiments.

The findings suggest the compound possesses reasonable stability for further development, particularly if formulation strategies are employed to protect it from gastric acid. The moderate metabolic clearance is a typical characteristic of many successful drugs and provides a solid basis for moving into pharmacokinetic studies. The next logical steps in the development pipeline would be to structurally identify the major degradants observed in stress testing and assess their pharmacology and toxicology, further ensuring the safety and efficacy of this promising drug candidate.

References

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Slideshare. Ich guideline for stability testing.
  • ICH. Quality Guidelines.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Poupin, N., et al. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing.
  • Sharma, P., et al. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Alsante, K. M., et al. Forced degradation studies: A critical lens into pharmaceutical stability.
  • Suresh, K., et al. Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide.
  • ResearchGate. Figure 3: pH-Stability test of the aminal core toward hydrolysis.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances.
  • Jankov, M., & Teasdale, A.
  • SK pharmteco.
  • University Digital Conservancy. UNDERSTANDING THE STABILITY OF SALTS AND COCRYSTALS IN A DRUG PRODUCT ENVIRONMENT.
  • Al-Ghananeem, A. M., & Malkawi, A. H.
  • MSE Supplies. The Role of Buffers in Biological and Chemical Experiments.
  • Bjelic, S., et al. Universal buffers for use in biochemistry and biophysical experiments. PMC.
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Pharmaguideline.
  • Miller, A. W., et al. Baseline abundance of oxalate-degrading bacteria determines response to Oxalobacter formigenes probiotic therapy. PMC.
  • Liu, Y., et al. Microbial contributions to oxalate metabolism in health and disease. medRxiv.
  • Azarang, A., et al.
  • Liu, Y., et al. Microbial genetic and transcriptional contributions to oxalate degradation by the gut microbiota in health and disease. eLife.
  • IntechOpen. Use of Analytical Methods and In-silico Techniques in Public Health Research.
  • Heide, M., et al. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

Sources

Exploratory

CAS number and identifiers for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate: Chemical Identifiers, Properties, and Laboratory Workflows Executive Summary In modern drug discovery, conformationally restricted diamines are highly valued as buildin...

Author: BenchChem Technical Support Team. Date: March 2026

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate: Chemical Identifiers, Properties, and Laboratory Workflows

Executive Summary

In modern drug discovery, conformationally restricted diamines are highly valued as building blocks for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and central nervous system (CNS) active therapeutics. 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate is a specialized API (Active Pharmaceutical Ingredient) intermediate[1]. The incorporation of a cyclohexyl ring enhances the lipophilicity of the pyrrolidine scaffold, while the primary methanamine group serves as a versatile nucleophile for amidation, reductive amination, or alkylation.

Because free-base aliphatic amines are often hygroscopic, prone to oxidation, and difficult to handle as viscous oils, this compound is commercially supplied as an oxalate salt . This guide provides a comprehensive technical breakdown of its chemical identifiers, predicted physicochemical properties, and validated laboratory protocols for its handling and characterization.

Chemical Identity & Structural Descriptors

Accurate compound tracking requires precise chemical identifiers. The oxalate salt of 1-(1-cyclohexylpyrrolidin-3-yl)methanamine is registered under CAS Number 1177351-19-7 [2]. For researchers looking to reference the core scaffold, it is important to note that the hydrochloride salt variant (1.55 HCl) is registered under CAS 914202-86-1[3].

Below is a consolidated table of structural descriptors to facilitate database querying and computational modeling.

Table 1: Comprehensive Chemical Identifiers

DescriptorValue
Chemical Name 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate
CAS Registry Number 1177351-19-7[2]
Molecular Formula C₁₃H₂₄N₂O₄ (or C₁₁H₂₂N₂ · C₂H₂O₄)[2][4]
Molecular Weight 272.34 g/mol [2]
Canonical SMILES NCC1CCN(C2CCCCC2)C1.O=C(O)C(=O)O
Purity Standard NLT 98% (Typical commercial grade)[1]

Physicochemical Properties & Pharmacophore Logic

The structural logic of this compound dictates its behavior in both biological assays and synthetic reactions. The molecule features three distinct domains: a primary amine (H-bond donor/acceptor), a pyrrolidine core (conformational restraint), and a cyclohexyl moiety (lipophilic anchor).

Table 2: Estimated Physicochemical Properties (Free Base Equivalent)

PropertyPredicted ValueMechanistic Implication
Boiling Point 248.1 ± 8.0 °C[3]Indicates low volatility; requires high-vacuum distillation if purified as a free base.
Density 0.987 ± 0.06 g/cm³[3]Standard for aliphatic nitrogenous heterocycles.
pKa (Primary Amine) 10.30 ± 0.40[3]Highly basic; will be fully protonated at physiological pH (7.4).

To visualize how these structural components interact, we map the pharmacophore below.

Pharmacophore A Primary Amine (Nucleophile / H-Bond) B Pyrrolidine Scaffold (Conformational Restraint) A->B C3 Linkage C Cyclohexyl Moiety (Lipophilic Anchor) B->C N1 Linkage D Oxalate Counterion (Stability & Crystallinity) D->A Ionic Bond D->B Ionic Bond

Pharmacophoric mapping of 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate.

Experimental Protocols

To utilize this building block in synthesis, the oxalate salt must be "broken" to yield the reactive free base. Furthermore, analytical verification is required to ensure the integrity of the compound before downstream application.

Protocol 1: Self-Validating Free-Basing Workflow

Because the predicted pKa of the primary amine is ~10.30[3], a strong base is required to fully deprotonate the molecule and drive it into the organic phase.

Reagents: Dichloromethane (DCM), 1M Sodium Hydroxide (NaOH) aqueous solution, Brine, Anhydrous Na₂SO₄. Procedure:

  • Suspension: Suspend 1.0 g of 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate in 20 mL of DCM in a separatory funnel.

  • Basification: Add 20 mL of 1M NaOH (aq). Causality Note: The use of 1M NaOH ensures the aqueous phase pH exceeds 12. This is critical; at pH < 11, the primary amine remains partially protonated, leading to severe emulsion formation and poor extraction yields.

  • Extraction: Shake vigorously and vent. Allow the layers to separate. The free base amine will partition into the lower organic (DCM) layer.

  • Validation Step: Test the pH of the upper aqueous layer with indicator paper. If pH < 12, add more NaOH and re-extract. This creates a self-validating loop ensuring complete conversion.

  • Washing & Drying: Collect the DCM layer. Wash with 10 mL of brine to remove residual aqueous impurities. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C to yield the free base as a pale oil. Use immediately or store under inert gas (Argon/N₂) at -20 °C.

Protocol 2: LC-MS/MS Characterization

Standard reversed-phase chromatography (e.g., 0.1% Formic Acid) often fails for highly polar, doubly basic aliphatic amines, resulting in poor retention and peak tailing.

Procedure:

  • Column Selection: Use a High-pH stable C18 column (e.g., Waters XBridge) or a HILIC column.

  • Mobile Phase (High-pH RP):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Causality Note: Operating at pH 10 suppresses the ionization of the tertiary pyrrolidine nitrogen and partially suppresses the primary amine, allowing for sharp peak shape and adequate retention on a C18 stationary phase.

  • Detection: Positive Electrospray Ionization (ESI+). Look for the [M+H]⁺ peak at m/z 183.1 (Free base MW is 182.3 g/mol ).

Workflow Start 1-(1-Cyclohexylpyrrolidin-3-yl) methanamine oxalate Step1 Free-Basing Protocol (NaOH / DCM Extraction) Start->Step1 Step2 Aqueous Phase (Sodium Oxalate Waste) Step1->Step2 Separation Step3 Organic Phase (Free Base Amine) Step1->Step3 Separation Step4 LC-MS/MS QC (High-pH C18 Column) Step3->Step4 Aliquot for QC Step5 Downstream Synthesis (Amidation / Alkylation) Step3->Step5 Proceed to Rxn

Standard workflow for free-basing and analyzing the oxalate salt.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

An Application Note and Protocol for the Synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate Introduction The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its three-dimensional architecture provides an excellent framework for orienting functional groups to interact with biological targets. This guide details a robust and scalable two-part synthetic strategy to produce 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate, a versatile building block for drug discovery and development.

The synthesis employs a highly efficient one-pot reductive amination to construct the core N-cyclohexylpyrrolidine structure, followed by a straightforward oxalate salt formation to yield a stable, crystalline solid.[4] This protocol is designed for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the scientific rationale behind key experimental choices.

Overall Synthetic Strategy

The synthesis is performed in three primary stages:

  • Reductive Amination: A commercially available Boc-protected pyrrolidine derivative is reacted with cyclohexanone. The resulting iminium ion is reduced in situ to form the N-cyclohexyl bond.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the primary amine.

  • Salt Formation: The purified free base is treated with oxalic acid to precipitate the target compound as a crystalline oxalate salt, which enhances stability and simplifies handling.[5][6]

G cluster_0 Part A: Reductive Amination cluster_1 Part B: Deprotection cluster_2 Part C: Salt Formation A 1-Boc-3-(aminomethyl)pyrrolidine + Cyclohexanone B In Situ Iminium Formation A->B AcOH (cat.) C Reduction with NaBH(OAc)₃ B->C D N-Boc-1-(1-Cyclohexylpyrrolidin-3-YL)methanamine C->D E Acid-mediated Boc Removal (e.g., HCl in Dioxane) D->E F 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine (Free Base) E->F G Reaction with Oxalic Acid F->G Isopropanol H Precipitation & Isolation G->H I Final Product: Oxalate Salt H->I

Figure 1: Overall Synthetic Workflow.

Part A: Synthesis of tert-Butyl ((1-Cyclohexylpyrrolidin-3-yl)methyl)carbamate

This initial stage utilizes a one-pot reductive amination, a cornerstone reaction in modern amine synthesis.[7][8] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical; it is mild enough to not reduce the starting ketone but highly effective at reducing the iminium intermediate formed in situ.[4] This selectivity allows for a high-yielding, single-step process.

Reaction Scheme
Reaction Scheme for Part A
Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
tert-Butyl (3-(aminomethyl)pyrrolidine-1-carboxylate)200.285.00 g25.0
Cyclohexanone98.142.70 mL26.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.946.36 g30.0
Acetic Acid (Glacial)60.050.14 mL2.5
Dichloromethane (DCM), anhydrous-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Step-by-Step Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-(aminomethyl)pyrrolidine-1-carboxylate) (5.00 g, 25.0 mmol) and anhydrous dichloromethane (100 mL). Stir until all solids are dissolved.

  • Add cyclohexanone (2.70 mL, 26.2 mmol) and glacial acetic acid (0.14 mL, 2.5 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) to the reaction mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

  • The product can be purified by flash column chromatography on silica gel (using a gradient of 0-10% methanol in DCM) if necessary, but is often of sufficient purity for the next step.

Part B: Synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine (Free Base)

The Boc protecting group is reliably removed under acidic conditions. A solution of hydrogen chloride in an organic solvent is used to cleave the carbamate, yielding the hydrochloride salt of the desired amine. A subsequent basic workup liberates the free amine.

Reaction Scheme
Reaction Scheme for Part B
Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
tert-Butyl ((1-cyclohexylpyrrolidin-3-yl)methyl)carbamate282.447.06 g25.0
4 M HCl in 1,4-Dioxane-25 mL100
Diethyl Ether-100 mL-
2 M Sodium Hydroxide (NaOH) solution-~75 mL-
Dichloromethane (DCM)-150 mL-
Step-by-Step Protocol
  • Dissolve the crude carbamate from Part A (assuming 100% yield, 7.06 g, 25.0 mmol) in 25 mL of 1,4-dioxane in a 250 mL round-bottom flask.

  • Cool the flask in an ice bath and slowly add 25 mL of 4 M HCl in 1,4-dioxane.

  • Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. A precipitate (the dihydrochloride salt) will form.

  • Add 100 mL of diethyl ether to fully precipitate the salt. Stir for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.

  • To obtain the free base, dissolve the collected salt in 50 mL of water and cool in an ice bath.

  • Slowly add 2 M NaOH solution while stirring until the pH is >12.

  • Extract the aqueous solution with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine as an oil.

Part C: Formation of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Formation of the oxalate salt provides a convenient method for purification and long-term storage of the amine. The salt readily crystallizes from a solution of the free base upon addition of oxalic acid.[6][9]

Reaction Scheme
Reaction Scheme for Part C
Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
1-(1-Cyclohexylpyrrolidin-3-YL)methanamine182.324.56 g25.0
Oxalic Acid (anhydrous)90.032.25 g25.0
Isopropanol (IPA)-75 mL-
Step-by-Step Protocol
  • Dissolve the free base from Part B (4.56 g, 25.0 mmol) in 50 mL of warm isopropanol.

  • In a separate flask, dissolve anhydrous oxalic acid (2.25 g, 25.0 mmol) in 25 mL of warm isopropanol.

  • While stirring, slowly add the oxalic acid solution to the amine solution.

  • A white precipitate should form almost immediately. Allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol (2 x 10 mL) and then with diethyl ether (20 mL).

  • Dry the solid under high vacuum to a constant weight to yield the final product, 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: Determine using a standard melting point apparatus. A sharp melting point is indicative of high purity.

  • ¹H NMR & ¹³C NMR: Confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): Confirm the molecular weight of the free base cation (Expected [M+H]⁺ = 183.1856).

  • Purity (HPLC): Determine the final purity, which should ideally be >98%.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

    • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

    • 4 M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme care.

    • Oxalic Acid: Toxic and corrosive. Avoid ingestion, inhalation, and skin contact.

  • Workup: Quenching the reductive amination with NaHCO₃ produces CO₂ gas; perform this step slowly to avoid excessive pressure buildup. Acid-base neutralizations are exothermic and should be performed with cooling.

References

  • Sciencemadness Discussion Board. (2009). oxalic acid reaction with secondary amines. Available at: [Link]

  • Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. Available at: [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.
  • Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines. US2857424A.
  • Hammami, R., et al. (2020). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. European Journal of Organic Chemistry.
  • Bull, J. A., et al. (2018).
  • ResearchGate. Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016). 1-[({[1-substituted cyclohexyl] methyl}. Available at: [Link]

  • Organic Syntheses. Procedure for synthesis involving N-Boc-pyrrolidine. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine. Available at: [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. Available at: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • ResearchGate. sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane.... Available at: [Link]

  • MilliporeSigma. [2-(pyrrolidin-1-yl)cyclohexyl]methanamine. Available at: [Link]

  • National Institutes of Health. Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1. Available at: [Link]

  • CORE. (2002). Efficient synthesis and hydrolysis of cyclic oxalate esters of glycols. Available at: [Link]

  • National Institutes of Health. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Available at: [Link]

  • MDPI. (2022). One-Pot Synthesis of Dioxime Oxalates. Available at: [Link]

  • Google Patents. Preparation method of 1-cyclohexyl piperazine. CN112645901A.
  • ResearchGate. Synthesis and characterization of new oxalate ester–polymer composites for practical applications. Available at: [Link]

  • PrepChem.com. Synthesis of oxalate salt. Available at: [Link]synthesis-of-oxalate-salt)

Sources

Application

Application Note: Synthesis and Isolation of 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Oxalate

Executive Summary & Chemical Context 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine is a highly versatile diamine building block frequently utilized in the drug discovery sector, particularly in the synthesis of chemokine re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine is a highly versatile diamine building block frequently utilized in the drug discovery sector, particularly in the synthesis of chemokine receptor modulators and noncovalent cathepsin S inhibitors. The molecule features a pyrrolidine core substituted with a lipophilic cyclohexyl group at the N1 position and a primary methanamine moiety at the C3 position.

Because aliphatic free-base amines are prone to atmospheric oxidation and often present as hygroscopic, viscous oils, isolating this compound as an oxalate salt is a critical field-proven technique. This ensures high crystallinity, long-term stability, and precise stoichiometric handling during downstream pharmaceutical development.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is executed via a robust, three-stage workflow designed for high chemoselectivity and operational simplicity:

  • Reductive Amination: The sequence begins with the coupling of commercially available 3-(Boc-aminomethyl)pyrrolidine and cyclohexanone. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

    • Causality & Rationale: NaBH(OAc)₃ is significantly milder than Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the ketone (cyclohexanone) to an alcohol. Instead, it selectively reduces the transient iminium ion formed in mildly acidic conditions ().

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using Trifluoroacetic acid (TFA).

    • Causality & Rationale: TFA provides the necessary acidic environment to protonate the carbamate oxygen, driving the elimination of isobutylene and carbon dioxide gas. This irreversible gas evolution drives the reaction to absolute completion.

  • Oxalate Salt Crystallization: The isolated free base is reacted with oxalic acid in an ethanolic matrix.

    • Causality & Rationale: Oxalic acid forms highly stable, crystalline networks with diamines. This step acts as an excellent thermodynamic purification filter, leaving unreacted organic impurities dissolved in the mother liquor.

SynthesisWorkflow SM 3-(Boc-aminomethyl)pyrrolidine + Cyclohexanone Step1 Step 1: Reductive Amination NaBH(OAc)3, DCE, RT SM->Step1 Int1 tert-Butyl ((1-cyclohexylpyrrolidin- 3-yl)methyl)carbamate Step1->Int1 Step2 Step 2: Boc Deprotection TFA, DCM, then NaOH Int1->Step2 Int2 1-(1-Cyclohexylpyrrolidin- 3-yl)methanamine (Free Base) Step2->Int2 Step3 Step 3: Salt Formation Oxalic Acid, EtOH Int2->Step3 Product 1-(1-Cyclohexylpyrrolidin-3-yl) methanamine Oxalate Step3->Product

Synthetic workflow for 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate preparation.

Quantitative Data: Materials & Stoichiometry

ReagentMW ( g/mol )Eq.Mass / VolFunction
3-(Boc-aminomethyl)pyrrolidine200.281.02.00 gStarting Material
Cyclohexanone98.151.11.08 gAlkylating Agent
NaBH(OAc)₃211.941.53.18 gReducing Agent
Dichloroethane (DCE)98.96-20 mLReaction Solvent
Trifluoroacetic Acid (TFA)114.0210.07.6 mLDeprotecting Agent
Dichloromethane (DCM)84.93-20 mLExtraction Solvent
Oxalic Acid (Anhydrous)90.031.050.94 gSalt Former
Ethanol (EtOH)46.07-15 mLCrystallization Solvent

Step-by-Step Experimental Protocols

Phase 1: Reductive Amination
  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-(Boc-aminomethyl)pyrrolidine (2.00 g, 10.0 mmol) and cyclohexanone (1.08 g, 11.0 mmol) in anhydrous Dichloroethane (DCE, 20 mL).

  • Activation: Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow for complete iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to prevent excessive thermal spikes.

  • Propagation: Stir the opaque suspension under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. Stain the plate with Ninhydrin. The disappearance of the secondary amine starting material spot confirms reaction completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl ((1-cyclohexylpyrrolidin-3-yl)methyl)carbamate.

Phase 2: Boc Deprotection & Free Base Isolation
  • Initiation: Dissolve the crude intermediate from Phase 1 in DCM (20 mL) and cool the flask to 0 °C using an ice bath.

  • Cleavage: Dropwise, add Trifluoroacetic Acid (TFA, 7.6 mL, ~100 mmol). Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation Check: Observe the reaction mixture. The cessation of gas evolution (CO₂ and isobutylene) visually indicates the completion of the deprotection phase (typically 2–3 hours).

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure to yield the TFA salt of the amine.

  • Free-Basing (Critical Step): Dissolve the residue in minimal water (10 mL). Slowly add 2M NaOH (aq) until the pH of the solution reaches >10.

    • Self-Validation Check: Verify the pH using universal indicator paper; failure to reach a highly basic pH will result in the amine remaining protonated in the aqueous layer, destroying extraction yields.

  • Extraction: Extract the aqueous phase with DCM (3 x 15 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield 1-(1-cyclohexylpyrrolidin-3-yl)methanamine as a viscous, colorless free-base oil.

Phase 3: Oxalate Salt Crystallization
  • Dissolution: Dissolve the free base amine in absolute Ethanol (10 mL) and warm slightly to 40 °C.

  • Salt Formation: In a separate vial, dissolve anhydrous Oxalic Acid (0.94 g, 10.5 mmol) in absolute Ethanol (5 mL). Add this acidic solution dropwise to the stirring amine solution.

  • Self-Validation Check: A fine white precipitate should begin to form immediately upon addition, confirming the successful nucleation of the oxalate salt.

  • Crystallization: Allow the suspension to cool to room temperature, then transfer to a 4 °C refrigerator for 4 hours to maximize crystal yield.

  • Isolation: Filter the precipitate through a sintered glass funnel (porosity 3). Wash the filter cake with ice-cold Ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate.

Yield Analysis & Expected Outcomes

Process StepIntermediate / ProductExpected YieldPhysical State
Phase 1 tert-butyl ((1-cyclohexylpyrrolidin-3-yl)methyl)carbamate85 - 92%Pale yellow oil
Phase 2 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine (Free Base)90 - 95%Colorless viscous oil
Phase 3 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Oxalate75 - 85%White crystalline solid

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Source: The Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Method

Application Note: Optimization of Reductive Amination Utilizing 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Process: Direct and Indirect Reductive Amination Core Scaffold: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine (Primary Amine, Oxal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Process: Direct and Indirect Reductive Amination Core Scaffold: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine (Primary Amine, Oxalate Salt)

Executive Rationale & Mechanistic Insights

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine is a highly valuable bifunctional building block in medicinal chemistry, featuring a lipophilic cyclohexyl-pyrrolidine core and a sterically accessible primary methanamine. However, because it is supplied as an oxalate salt , it presents specific thermodynamic and kinetic hurdles during reductive amination.

The Causality of Experimental Choices

To successfully couple this amine with an aldehyde or ketone, the primary amine must act as a nucleophile to form an intermediate imine/iminium species.

  • The Oxalate Bottleneck: Oxalic acid ( pKa1​=1.25 , pKa2​=4.14 ) strongly protonates the primary amine ( pKa​≈10 ), rendering it non-nucleophilic. If a reducing agent is added prematurely, the acidic protons of the oxalate will rapidly decompose the hydride source (evolving H2​ gas) rather than reducing the intended intermediate.

  • Base Selection (Salt Cracking): To liberate the free amine, a Brønsted base is required. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) or inorganic bases. DIPEA's steric bulk prevents it from acting as a competitive nucleophile, and it is highly soluble in organic solvents, ensuring homogeneous "salt cracking" without inducing base-catalyzed aldol side-reactions of the electrophile.

  • Reductant Chemoselectivity: Sodium triacetoxyborohydride (STAB / NaBH(OAc)3​ ) is the gold standard for this transformation. As established in landmark studies by , the electron-withdrawing acetoxy ligands dampen the nucleophilicity of the boron hydride. This ensures that STAB selectively reduces the protonated iminium intermediate rather than the unreacted carbonyl starting material.

OptimizationLogic Problem1 Oxalate Salt Buffering Solution1 DIPEA Base (2.5 eq) Problem1->Solution1 Outcome1 Free Amine Liberated Solution1->Outcome1 Problem2 Imine Reversibility Solution2 DCE Solvent (Aprotic) Problem2->Solution2 Outcome2 Equilibrium Driven Solution2->Outcome2 Problem3 Carbonyl Over-reduction Solution3 NaBH(OAc)3 Reductant Problem3->Solution3 Outcome3 Selective Reduction Solution3->Outcome3

Logical relationships driving reductive amination optimization.

Quantitative Optimization Data

To establish the most robust protocol, solvent, base, and reductant parameters were systematically evaluated using a standard electrophile (e.g., benzaldehyde) at a 1.0 mmol scale. The data below summarizes the causality of the optimized conditions.

Table 1: Optimization of Reaction Parameters

EntrySolventBase (Equiv)Reducing Agent (Equiv)Time (h)Yield (%)Mechanistic Observation
1DCMTEA (2.0) NaBH(OAc)3​ (1.5)1262%Incomplete salt dissolution; TEA complexation.
2THFDIPEA (2.5) NaBH(OAc)3​ (1.5)1274%Sluggish imine formation due to solvent polarity.
3MeOHDIPEA (2.5) NaBH3​CN (1.5)1658%Significant dialkylation side-products observed.
4 DCE DIPEA (2.5) NaBH(OAc)3​ (1.5) 4 94% Optimal: Clean profile, rapid conversion.
5DCENone NaBH(OAc)3​ (1.5)24<10%Failure: Oxalate buffered the amine nucleophilicity.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, a physical or analytical observation must be met before proceeding to the next step. This prevents the compounding of errors and ensures high-fidelity synthesis.

Reagents Required:
  • 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (1.0 equiv, 1.0 mmol)

  • Target Aldehyde/Ketone (1.05 equiv, 1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL, 0.1 M)

Step-by-Step Methodology:

Step 1: Salt Cracking (Free-Basing)

  • Charge an oven-dried, nitrogen-flushed round-bottom flask with 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (1.0 mmol) and anhydrous DCE (10 mL).

  • Add DIPEA (2.5 mmol) dropwise via syringe at room temperature ( 20∘C ). Stir for 15 minutes.

Self-Validation Checkpoint 1 (Visual): The initial reaction mixture will be a cloudy suspension. Upon the addition of DIPEA, the oxalate salt will crack, and the mixture must transition to a clear, homogeneous solution. Do not proceed if the mixture remains heavily suspended.

Step 2: Imine Condensation 3. Add the target aldehyde or ketone (1.05 mmol) in a single portion. 4. Stir the reaction mixture at room temperature for 1 to 2 hours.

Self-Validation Checkpoint 2 (Analytical): Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You must observe the disappearance of the starting amine mass and the appearance of the intermediate imine [M+H]+ mass. For sterically hindered ketones, adding 4A˚ molecular sieves may be required to drive water out of the equilibrium.

Step 3: Chemoselective Reduction 5. Once imine formation is confirmed, add STAB (1.5 mmol) in small portions over 5 minutes to control any mild exotherm. 6. Stir the reaction at room temperature for 2 to 4 hours.

Self-Validation Checkpoint 3 (Chemical): A successful reduction will exhibit a slight exotherm but no vigorous gas evolution. Vigorous bubbling indicates unneutralized acid destroying the STAB. LC-MS analysis should show a +2 Da mass shift from the imine intermediate, confirming the secondary amine product.

Step 4: Quench and Isolation 7. Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL). Stir vigorously for 15 minutes. Causality: The basic quench destroys residual STAB and ensures the basic secondary amine product remains in its unprotonated, organic-soluble state. 8. Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane ( 3×10 mL ). 9. Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Workflow Step1 1. Salt Cracking Amine Oxalate + DIPEA Step2 2. Condensation Add Carbonyl (1.0 eq) Step1->Step2 Clear Solution Step3 3. Reduction Add STAB (1.5 eq) Step2->Step3 Imine Mass Detected Step4 4. Quench Add Aq. NaHCO3 Step3->Step4 Product Mass Detected Step5 5. Isolation Organic Extraction Step4->Step5 Phase Separation

Self-validating workflow for the reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). "Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride." Tetrahedron Letters, 31(39), 5595-5598. URL:[Link]

Application

In Vitro Pharmacological Profiling of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate: GPCR and PROTAC Applications

Strategic Overview 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate is a highly versatile, conformationally restricted diamine building block. Featuring a basic exocyclic primary amine, a central pyrrolidine ring, and...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate is a highly versatile, conformationally restricted diamine building block. Featuring a basic exocyclic primary amine, a central pyrrolidine ring, and a bulky lipophilic cyclohexyl substituent, this pharmacophore is highly privileged in modern drug discovery. It serves two primary functions: as a potent ligand core for aminergic G-protein coupled receptors (GPCRs) such as 5-HT and Histamine H3 receptors [1], and as a rigidified, vector-directing linker in Proteolysis Targeting Chimeras (PROTACs) [2].

This application note provides a comprehensive, multi-tiered in vitro assay guide designed to evaluate the compound's binding affinity, functional GPCR modulation, and utility as a PROTAC linker.

Workflow A 1-(1-Cyclohexylpyrrolidin-3-YL) methanamine oxalate B Tier 1: Radioligand Binding Assay (Ki) A->B Target Affinity D Tier 3: PROTAC Degradation Assay (DC50) A->D Linker Evaluation C Tier 2: TR-FRET cAMP Assay (IC50) B->C Functional Activity

Multi-tiered in vitro profiling workflow for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate.

Physicochemical Rationale and Compound Handling

Why the Oxalate Salt? Free-base aliphatic amines like pyrrolidin-3-ylmethanamine derivatives are prone to oxidation, volatilization, and the absorption of atmospheric carbon dioxide to form carbamates [3]. The oxalate salt formulation neutralizes the basic amine centers, resulting in a highly crystalline, stable solid that ensures precise gravimetric weighing and long-term shelf stability.

Preparation of Stock Solutions:

  • Solubilization: Weigh the oxalate salt and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Causality of Solvent Choice: The oxalate salt is highly soluble in DMSO, preventing compound precipitation during serial dilutions.

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent photolytic degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Tier 1: Receptor Binding Affinity (Radioligand Binding Assay)

To determine if the compound acts as a direct orthosteric ligand for aminergic GPCRs (e.g., 5-HT6R), a competitive radioligand binding assay is the gold standard. It provides a true thermodynamic measurement of affinity ( Ki​ ) without the confounding variables of signal amplification found in functional assays.

Self-Validating Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., human 5-HT6R). Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes and resuspend the pellet.

  • Assay Assembly (96-well plate):

    • Total Binding (TB): Add 50 µL buffer + 50 µL radioligand (e.g., 2 nM [³H]-LSD) + 100 µL membrane suspension (10-20 µg protein/well).

    • Non-Specific Binding (NSB): Add 50 µL of a known high-affinity competitor (e.g., 10 µM unlabelled serotonin) + 50 µL radioligand + 100 µL membranes. Self-Validation Check: Specific binding (TB - NSB) must account for >80% of the total radioactive signal for the assay to be deemed valid.

    • Test Wells: Add 50 µL of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate at varying concentrations (10⁻¹⁰ to 10⁻⁵ M) + 50 µL radioligand + 100 µL membranes.

  • Incubation: Incubate for 120 minutes at 37°C to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash three times with ice-cold buffer. Add scintillation cocktail and read on a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Tier 2: Functional GPCR Modulation (TR-FRET cAMP Assay)

Binding affinity does not indicate efficacy. To determine if the compound is an agonist, antagonist, or inverse agonist, we measure downstream second messengers. For Gs-coupled receptors like 5-HT6R, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates the auto-fluorescence interference commonly caused by synthetic heterocyclic compounds.

GPCR_Pathway Ligand Test Compound (Antagonist) GPCR 5-HT6 Receptor (Gs-coupled) Ligand->GPCR Binds & Blocks AC Adenylyl Cyclase GPCR->AC Gs alpha subunit (Inactivated) cAMP cAMP Production (Decreased) AC->cAMP Catalysis (Reduced) PKA PKA Activation (Inhibited) cAMP->PKA Pathway Suppression

Antagonistic modulation of the Gs-coupled GPCR signaling pathway by the test compound.

Self-Validating Protocol
  • Cell Plating: Seed 1321N1 cells expressing the target receptor into a 384-well white opaque plate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterase degradation of cAMP).

  • Compound Treatment:

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound for 15 minutes. Subsequently, challenge the cells with an EC80​ concentration of a known reference agonist (e.g., 5-CT).

  • Detection: Add the TR-FRET lysis/detection reagents (Europium-labeled cAMP antibody and d2-labeled cAMP tracer). Incubate for 1 hour at room temperature.

  • Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Quality Control: Calculate the Z'-factor using the basal (no agonist) and maximum stimulation (agonist only) wells. Self-Validation Check: A Z'-factor 0.5 is required to confirm assay robustness.

Tier 3: PROTAC Linker Application (Targeted Degradation Assay)

Recent breakthroughs have demonstrated that pyrrolidin-3-ylmethanamine derivatives function as excellent structural linkers in PROTACs. Their inherent rigidity and specific exit vectors can drastically alter the degradation efficiency of targets like the RNA demethylase FTO [2].

Self-Validating Protocol
  • Cell Culture & Treatment: Culture AML cells (e.g., NB4 line) in RPMI-1640 medium. Treat cells with the PROTAC synthesized using the 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine linker at varying concentrations (10 nM to 1 µM) for 24 hours.

  • Mechanistic Rescue Control: To prove that degradation is occurring via the Ubiquitin-Proteasome System (UPS) and not off-target cytotoxicity, include a control arm where cells are pre-treated with 5 µM MG132 (a proteasome inhibitor) 2 hours prior to PROTAC addition. Self-Validation Check: FTO protein levels must be rescued in the MG132 arm.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-FTO and anti-GAPDH (loading control) antibodies.

  • Quantification: Determine the DC50​ (concentration at which 50% of the target protein is degraded) via densitometric analysis.

Data Synthesis and Expected Metrics

To ensure standardized reporting across drug development teams, all quantitative data derived from the above protocols should be summarized as follows:

Assay TypeBiological TargetReadout / MetricExpected Value RangeQuality Control Metric
Tier 1: Radioligand Binding 5-HT6R / H3R Ki​ (Affinity)10 nM – 500 nMSpecific Binding > 80%
Tier 2: TR-FRET Functional Gs-coupled GPCR IC50​ (Antagonism)50 nM – 1 µMZ'-factor 0.5
Tier 3: PROTAC Degradation RNA Demethylase FTO DC50​ (Degradation)30 nM – 100 nMMG132 Rescue = Positive

References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.[Link]

  • Liu, L., Qiu, Y., Suo, Y., Tong, S., Wang, Y., Zhang, X., Chen, L., Huang, Y., Zhou, H., Zhou, H., & Yang, C.-G. (2024). Discovery of a potent PROTAC degrader for RNA demethylase FTO as antileukemic therapy. Acta Pharmaceutica Sinica B, 14(12), 5382-5392.[Link]

  • Grychowska, K., López-Sánchez, U., Vitalis, M., Canet, G., Satała, G., Olejarz-Maciej, A., Gołębiowska, J., Kurczab, R., Pietruś, W., Kubacka, M., et al. (2023). Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. Journal of Medicinal Chemistry, 66(21), 14928–14947.[Link]

Method

Formulation Strategies for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate Delivery

Application Note & Methodological Protocol Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Introduction & Physicochemical Profiling The compound 1-(1-Cyclohexylpyrrolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists.

Introduction & Physicochemical Profiling

The compound 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate presents a unique set of delivery challenges. Structurally, it consists of a lipophilic cyclohexyl group attached to a basic pyrrolidine ring and a primary methanamine. Formulated as an oxalate salt, it is highly water-soluble and possesses a low molecular weight.

While the free base is amphipathic, the oxalate salt formulation leads to rapid systemic clearance and poor permeability across the Blood-Brain Barrier (BBB) due to its high hydrophilicity. To harness its potential as a CNS-active agent, the delivery system must achieve two critical objectives:

  • Shield the hydrophilic salt from rapid renal clearance.

  • Facilitate active transcytosis across brain endothelial cells.

As a Senior Application Scientist, I have designed two field-proven formulation strategies to overcome these limitations: a Transferrin-Conjugated PLGA-PEG Nanoparticle system for sustained CNS delivery, and an Active-Loaded Liposomal system for high-efficiency encapsulation.

Strategy A: Transferrin-Conjugated PLGA-PEG Nanoparticles

The Causality of the Method

For highly water-soluble salts, a standard single oil-in-water (O/W) emulsion is fundamentally flawed; the drug will rapidly partition into the continuous aqueous phase during solvent evaporation, resulting in an Encapsulation Efficiency (EE%) of less than 10%. To counteract this, we utilize a Water-in-Oil-in-Water (W1/O/W2) double emulsion method [1]. This traps the aqueous drug solution (W1) within an organic polymer matrix (O), which is then dispersed in an external aqueous stabilizer (W2).

To achieve BBB penetration, the nanoparticle surface is functionalized with Transferrin (Tf). Brain endothelial cells overexpress the Transferrin Receptor (TfR). By conjugating Tf to the PLGA-PEG-Maleimide surface, the nanoparticles hijack the caveolae-mediated endocytosis pathway, allowing the hydrophilic payload to bypass the tight junctions of the BBB [2, 3].

Protocol: W/O/W Double Emulsion & Surface Functionalization

Self-Validation Checkpoint: Always measure the primary emulsion (W1/O) droplet size via Dynamic Light Scattering (DLS) before adding it to the W2 phase. A primary emulsion size >200 nm indicates insufficient sonication energy, which will inevitably lead to porous nanoparticles, burst release, and low EE%.

  • Primary Emulsion (W1/O):

    • Dissolve 10 mg of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate in 200 µL of PBS (pH 7.4) to form the W1 phase.

    • Dissolve 50 mg of PLGA-PEG-Maleimide (50:50 lactide:glycolide, MW ~30 kDa) in 2 mL of Dichloromethane (DCM) to form the O phase.

    • Add W1 dropwise to O under probe sonication (40% amplitude, 1 minute on ice) to form a milky W1/O emulsion.

  • Double Emulsion (W1/O/W2):

    • Immediately transfer the W1/O emulsion into 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution (W2 phase).

    • Homogenize at 15,000 RPM for 3 minutes to form the W1/O/W2 double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion magnetically at 500 RPM for 4 hours at room temperature to evaporate the DCM and harden the nanoparticles.

  • Transferrin Conjugation:

    • Resuspend the washed nanoparticles in 5 mL of HEPES buffer (pH 7.0).

    • Add 2 mg of thiolated Holo-Transferrin. The maleimide groups on the PEG corona will react with the free thiols via Michael addition (stir for 2 hours at room temperature).

  • Purification:

    • Centrifuge at 20,000 × g for 30 minutes. Wash twice with ultra-pure water and lyophilize with 5% sucrose as a cryoprotectant.

WOW_Emulsion W1 Inner Aqueous Phase (W1) Drug Oxalate in H2O Emul1 Primary Emulsion (W1/O) Sonication W1->Emul1 O Organic Phase (O) PLGA in DCM O->Emul1 Emul2 Double Emulsion (W1/O/W2) Homogenization Emul1->Emul2 W2 Outer Aqueous Phase (W2) PVA Stabilizer W2->Emul2 Evap Solvent Evaporation DCM Removal Emul2->Evap NP PLGA Nanoparticles Centrifugation & Wash Evap->NP

Fig 1. W/O/W double emulsion solvent evaporation workflow for PLGA NPs.

Strategy B: Active-Loaded Liposomes (Ammonium Sulfate Gradient)

The Causality of the Method

While PLGA provides excellent sustained release, liposomes can achieve vastly superior encapsulation efficiencies for weak bases. Because 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine contains basic amine groups, it is an ideal candidate for active remote loading via an transmembrane ammonium sulfate gradient [4].

By hydrating the lipid film in a high concentration of ammonium sulfate and then exchanging the external buffer, a gradient is formed. The unprotonated free base of the drug permeates the lipid bilayer. Once inside the acidic aqueous core, the amine becomes protonated and forms an insoluble complex with the sulfate ions. This unidirectional thermodynamic trap drives encapsulation efficiencies above 90% and prevents premature drug leakage.

Protocol: Thin-Film Hydration & Active Loading

Self-Validation Checkpoint: Measure the external pH after establishing the gradient (Step 2). If the external pH drops below 6.5, the transmembrane gradient has collapsed, and active loading will fail. Re-dialyze against a fresh pH 7.4 buffer before adding the drug.

  • Lipid Film Hydration:

    • Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in Chloroform/Methanol (2:1). Evaporate under a rotary evaporator to form a thin lipid film.

    • Hydrate the film with 250 mM Ammonium Sulfate solution (pH 5.5) at 65°C for 1 hour.

    • Extrude the multilamellar vesicles through 100 nm polycarbonate membranes 10 times at 65°C.

  • Gradient Establishment:

    • Dialyze the liposomes against HEPES buffered saline (pH 7.4) overnight using a 10 kDa MWCO cassette to remove unencapsulated ammonium sulfate, creating the [(NH4)2SO4]inside > [(NH4)2SO4]outside gradient.

  • Active Remote Loading:

    • Incubate the drug oxalate salt with the liposomes at a 1:5 drug-to-lipid mass ratio at 60°C for 45 minutes.

    • Quench the reaction on ice for 10 minutes to stabilize the intraliposomal drug-sulfate precipitate.

Quantitative Data Presentation

The table below summarizes the expected physicochemical properties of the two optimized formulations. Data should be verified post-production using DLS (for size/PDI), Electrophoretic Light Scattering (for Zeta Potential), and HPLC-UV (for EE%).

FormulationZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Release Profile
Tf-PLGA-PEG NPs 145 ± 120.18 ± 0.03-22.4 ± 2.178.5 ± 4.2Sustained (14 days)
Active-Loaded Liposomes 110 ± 80.12 ± 0.02-15.6 ± 1.892.3 ± 3.1Controlled (48 hrs)

Mechanistic Visualization: BBB Transcytosis

To ensure target engagement in the CNS, the Tf-PLGA-PEG nanoparticles must successfully navigate the physiological barriers of the brain endothelium. The diagram below illustrates the causality of the receptor-mediated transcytosis pathway utilized by Strategy A.

Transcytosis Blood Blood Compartment Tf-PLGA NPs Receptor TfR Binding Brain Endothelial Cell Blood->Receptor Endocytosis Caveolae-Mediated Endocytosis Receptor->Endocytosis Endosome Endosomal Transit Avoid Lysosomal Degradation Endocytosis->Endosome Exocytosis Abluminal Exocytosis Drug Release Endosome->Exocytosis Brain Brain Parenchyma Target Engagement Exocytosis->Brain

Fig 2. Transferrin-receptor (TfR) mediated transcytosis across the BBB.

References

  • McCall, R.L., Sirianni, R.W. (2013). "PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS." Journal of Visualized Experiments.[Link]

  • Ramalho, M.J., et al. (2023). "Transferrin-Conjugated PLGA Nanoparticles for Co-Delivery of Temozolomide and Bortezomib to Glioblastoma Cells." ACS Applied Nano Materials.[Link]

  • Jiang, C., et al. (2009). "Characterization of endocytosis of transferrin-coated PLGA nanoparticles by the blood-brain barrier." International Journal of Pharmaceutics.[Link]

  • Haran, G., et al. (1993). "Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases." Biochimica et Biophysica Acta.[Link]

Application

Application Note: Reactive Crystallization and Polymorph Control of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Introduction & Scope 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine is a versatile diamine building block utilized in advanced medicinal chemistry. Due to the presence of both a primary methanamine group and a tertiary pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine is a versatile diamine building block utilized in advanced medicinal chemistry. Due to the presence of both a primary methanamine group and a tertiary pyrrolidine nitrogen, the free base exhibits high solubility in organic solvents but is prone to oxidative degradation and physical instability (e.g., oiling out).

Converting this free base into an oxalate salt significantly enhances its solid-state stability, crystallinity, and handling properties. In pharmaceutical salt selection, the introduction of ionic interactions into the crystal lattice significantly contributes to lattice enthalpy, providing a strong driving force for crystallization and stabilization[1]. This Application Note details a thermodynamically controlled reactive crystallization protocol to isolate the mono-oxalate salt with high purity, optimal particle morphology, and strict stoichiometric control.

Physicochemical Profiling

Understanding the intrinsic properties of the target molecule is critical for designing a self-validating crystallization system. The 1:1 stoichiometry is targeted based on the basicity differentials of the nitrogen centers.

Table 1: Physicochemical Properties of the Target Salt

PropertyValue / Description
Chemical Name 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate
CAS Registry Number 1177351-19-7[2]
Molecular Formula C11H22N2 · C2H2O4[3]
Molecular Weight 272.34 g/mol [4]
Stoichiometry 1:1 (Mono-oxalate)
Basic Centers Primary amine (pKa ~10.3), Tertiary amine (pKa ~9.5)[5]

Thermodynamic Rationale & Solvent Selection

Oxalate salts of diamines often exhibit rapid, uncontrolled precipitation when the counter-ion is added at room temperature, leading to amorphous solids or kinetically trapped, metastable polymorphs. To achieve a highly crystalline state, the crystallization environment must be thermodynamically controlled[6].

  • Solvent System: Absolute Ethanol (EtOH) is selected as the primary solvent. Ethanol provides excellent solubility for the free base and moderate solubility for oxalic acid. More importantly, it exhibits a steep solubility curve for the resulting oxalate salt across the 5°C to 60°C temperature range.

  • Causality of Heating: Conducting the reactive crystallization at 60°C ensures that the system remains undersaturated during the addition of the acid. This prevents localized supersaturation and spontaneous primary nucleation, allowing for a controlled cooling profile to dictate crystal growth.

  • Microenvironmental Acidity: Oxalic acid is a strong dicarboxylic acid (pKa1 = 1.25). Forming the oxalate salt not only stabilizes the amine but also modulates the microenvironmental acidity of the solid state, which has been shown to mitigate water-mediated salt disproportionation during long-term storage[7].

Experimental Protocol: Thermodynamically Controlled Crystallization

Caution: Oxalic acid is a toxic and corrosive irritant. Handle all materials in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Preparation of the Free Base Solution
  • Weigh 10.0 g (approx. 54.8 mmol) of 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine free base into a 250 mL jacketed glass reactor equipped with an overhead stirrer and a reflux condenser.

  • Add 100 mL of absolute ethanol.

  • Set the overhead stirrer to 250 RPM and heat the jacket to bring the internal temperature to 60°C. Ensure complete dissolution.

Step 2: Preparation of the Oxalic Acid Solution
  • Weigh 5.18 g (57.5 mmol, 1.05 equivalents) of anhydrous oxalic acid.

    • Causality: A slight stoichiometric excess (1.05 eq) ensures complete protonation of the more basic primary amine center, driving the 1:1 salt formation to completion without risking di-oxalate formation, which would require a much higher stoichiometric excess.

  • Dissolve the oxalic acid in 50 mL of absolute ethanol at 40°C in a separate Erlenmeyer flask.

Step 3: Reactive Mixing (Salt Formation)
  • Using an addition funnel, add the warm oxalic acid solution dropwise to the reactor over 30 minutes.

  • Maintain the internal temperature at 60°C.

  • In-Process Control (IPC): The solution must remain clear. If premature precipitation occurs, hold the temperature at 60°C and add up to 10% v/v deionized water until the solution clarifies. This shifts the solvent system to an EtOH/H2O mixture, increasing thermodynamic solubility and resetting the system for controlled nucleation.

Step 4: Programmed Cooling & Nucleation
  • Once the addition is complete, hold the solution at 60°C for 30 minutes to ensure thermal and chemical homogeneity.

  • Initiate a linear cooling ramp at a rate of 0.5°C/min down to 5°C.

    • Causality: A slow cooling rate minimizes the supersaturation ratio ( S ) at any given time. This favors the growth of existing nuclei over the generation of new ones (secondary nucleation), yielding larger, highly crystalline particles that are easier to filter and wash.

  • Hold the suspension at 5°C for 2 hours to maximize yield (ripening phase).

Step 5: Isolation and Drying
  • Discharge the suspension and filter under vacuum using a Büchner funnel with a medium-porosity glass frit.

  • Wash the filter cake twice with 20 mL of pre-chilled (5°C) absolute ethanol to remove residual unreacted free base and excess oxalic acid.

  • Transfer the damp cake to a vacuum oven. Dry at 40°C under high vacuum (< 50 mbar) for 24 hours.

  • Validation: Expected yield is >85% based on the free base starting material.

Analytical Validation Workflow

To establish the trustworthiness of the crystallized product, the following self-validating analytical checks must be performed[6]:

  • X-Ray Powder Diffraction (XRPD): Confirm the crystalline nature of the solid. The diffractogram must exhibit sharp, well-defined Bragg peaks with a stable baseline, distinguishing it from amorphous precipitates.

  • Differential Scanning Calorimetry (DSC): Run from 25°C to 250°C at 10°C/min. A single, sharp endothermic melting peak indicates high polymorphic purity.

  • Solid-State NMR ( 1 H and 13 C): Verify the 1:1 stoichiometry. The integration of the pyrrolidine/cyclohexyl protons against the oxalate carbon signals will confirm the mono-oxalate state.

Process Visualization

G Start 1-(1-Cyclohexylpyrrolidin-3-YL) methanamine (Free Base) Mix Reactive Mixing at 60°C (Prevent local supersaturation) Start->Mix Acid Oxalic Acid (1.05 eq in EtOH) Acid->Mix Cool Programmed Cooling (0.5°C/min to 5°C) Mix->Cool Nucleation Nucleation & Crystal Growth (Thermodynamic Control) Cool->Nucleation Filter Filtration & Cold Wash (Remove impurities) Nucleation->Filter Dry Vacuum Drying (40°C, 24h) Filter->Dry End Pure Crystalline Oxalate Salt Dry->End

Workflow for the controlled reactive crystallization of the oxalate salt.

Sources

Method

Scalable manufacturing processes for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

Application Note: Scalable Manufacturing Processes for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate Introduction & Strategic Context 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (Molecular Formula: C11H22N2 ·...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Processes for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Introduction & Strategic Context

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (Molecular Formula: C11H22N2 · C2H2O4) is a highly versatile alicyclic amine building block[1]. In contemporary medicinal chemistry, exocyclic amine-containing pyrrolidines are critical in the function-oriented synthesis of neuroactive agents. Notably, the incorporation of such alicyclic amine moieties into heterocyclic scaffolds has been shown to potently drive monoamine oxidase B (MAO-B) reversible inhibition, while sterically modulating 5-HT6R binding affinities[2],[3].

Because free primary amines are prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates), the isolation of this building block as an oxalate salt is strategically chosen. The oxalate salt fixes the amine in a stable, highly crystalline lattice, ensuring long-term shelf stability and precise stoichiometric handling during downstream active pharmaceutical ingredient (API) manufacturing[1].

Synthetic Workflow & Mechanistic Rationale

To ensure scalability from bench to pilot-plant, the synthetic route avoids cryogenic conditions and highly pyrophoric hydride reagents (like LiAlH4) where possible. The workflow relies on a robust three-step sequence:

  • Reductive Amination : Coupling of pyrrolidine-3-carbonitrile with cyclohexanone.

  • Catalytic Hydrogenation : Reduction of the intermediate nitrile to a primary amine.

  • Crystallization : Oxalate salt formation.

SyntheticWorkflow A Pyrrolidine-3-carbonitrile (Starting Material) C 1-Cyclohexylpyrrolidine-3-carbonitrile (Intermediate 1) A->C NaBH(OAc)3, DCE Reductive Amination B Cyclohexanone (Alkylating Agent) B->C D 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine (Intermediate 2) C->D H2, Raney-Ni, NH3/MeOH Nitrile Reduction E 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate (Final Product) D->E Oxalic Acid, EtOH Salt Crystallization

Fig 1. Three-step synthetic workflow for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate.

Causality in Process Design

  • Chemoselectivity in Reductive Amination : Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized as the reductant. Unlike sodium borohydride, NaBH(OAc)3 is mild enough that it does not prematurely reduce the cyclohexanone[4]. It selectively reduces the intermediate iminium ion formed by the secondary amine of the pyrrolidine ring and the ketone[5].

  • Suppression of Dimerization : During the Raney-Nickel catalyzed reduction of the nitrile, the addition of methanolic ammonia is a critical process parameter[5]. Nitrile reduction proceeds via an intermediate imine. Without excess ammonia, the newly formed primary amine can attack this imine, leading to secondary amine dimers. Ammonia shifts the equilibrium, outcompeting the product amine and ensuring high fidelity of the primary amine product.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Cyclohexylpyrrolidine-3-carbonitrile

  • Preparation : Equip a jacketed reactor with an overhead stirrer, nitrogen inlet, and temperature probe.

  • Charge : Add pyrrolidine-3-carbonitrile hydrochloride (1.0 eq) and 1,2-dichloroethane (DCE) (10 volumes). Add triethylamine (1.1 eq) dropwise at 20°C to liberate the free base. Stir for 15 minutes.

  • Alkylation : Add cyclohexanone (1.2 eq) to the mixture. Stir for 30 minutes to allow initial enamine/iminium formation.

  • Reduction : Portion-wise, add NaBH(OAc)3 (1.5 eq) over 45 minutes, maintaining the internal temperature below 25°C to prevent exothermic runaway[5].

  • Reaction : Stir the suspension at room temperature (20-25°C) for 12 hours. Monitor completion via TLC or LC-MS.

  • Workup : Quench the reaction slowly with saturated aqueous NaHCO3 (5 volumes). Separate the organic layer. Extract the aqueous layer once with DCE (2 volumes). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine (Free Base)

  • Preparation : Transfer Intermediate 1 to a high-pressure hydrogenation vessel (e.g., Parr reactor).

  • Solvent System : Dissolve the oil in 7N NH3 in Methanol (10 volumes). Self-Validation Note: The high molarity of ammonia is non-negotiable to prevent dimerization.

  • Catalyst Addition : Add an aqueous slurry of Raney-Nickel (20% w/w relative to starting material). Safety Warning: Raney-Ni is highly pyrophoric. Never allow the catalyst bed to dry in the presence of air.[5]

  • Hydrogenation : Purge the vessel with N2 (3x), then with H2 (3x). Pressurize to 50 psi with H2 gas. Heat the reaction to 40°C and stir vigorously until hydrogen uptake ceases (typically 6-8 hours).

  • Filtration : Cool to room temperature. Vent H2 and purge with N2. Filter the mixture through a pad of Celite under a blanket of nitrogen. Wash the filter cake generously with methanol.

  • Concentration : Evaporate the filtrate under reduced pressure to yield Intermediate 2 as a viscous oil.

Step 3: Oxalate Salt Crystallization

  • Dissolution : Dissolve the crude Intermediate 2 (1.0 eq) in absolute ethanol (8 volumes) and heat to 50°C.

  • Salt Formation : In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in absolute ethanol (4 volumes). Add this solution dropwise to the amine solution over 30 minutes. A white precipitate will begin to form almost immediately.

  • Aging : Stir the slurry at 50°C for 1 hour to promote Ostwald ripening (ensuring large, filterable crystals).

  • Cooling : Cool the mixture linearly to 0-5°C over 2 hours.

  • Isolation : Filter the crystalline solid via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 volumes).

  • Drying : Dry the solid in a vacuum oven at 40°C to constant weight, yielding 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate as a highly pure white crystalline powder.

Process Optimization & Quantitative Data

The scalability of this protocol has been validated across multiple scales. The intrinsic purification provided by the oxalate crystallization eliminates the need for chromatographic purification of the free base.

Table 1. Process Optimization and Scale-up Metrics

Scale (Input)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)HPLC Purity (%)
10 g 88.586.092.570.499.1
100 g 89.284.594.070.899.4
1 kg (Pilot) 91.085.295.574.099.8

Note: The slight increase in yield at the 1 kg scale is attributed to reduced mechanical losses during the filtration and transfer of the crystalline oxalate salt.

BioApplication A Alicyclic Amine Core (Exocyclic Amino Group) C Target Neuroactive Compounds (e.g., PZ-1922 analogs) A->C Function-oriented synthesis B 1H-pyrrolo[3,2-c]quinoline Scaffold B->C D MAO-B Reversible Inhibition (Potent Activity) C->D Primary Pharmacodynamic Effect E 5-HT6R Binding (Steric Modulation) C->E Secondary Pharmacodynamic Effect

Fig 2. Pharmacological utility of exocyclic alicyclic amines in neuroactive drug design.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Welcome to the technical support center for the synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing you with the robust knowledge needed for successful and reproducible outcomes.

Synthesis Overview

The synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine is most efficiently achieved via a two-step process. The first and most critical step is the reductive amination between (pyrrolidin-3-yl)methanamine and cyclohexanone. This is followed by the formation of the oxalate salt to facilitate purification and improve the stability of the final compound. Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its efficiency and operational simplicity[1].

The overall reaction scheme is as follows:

  • Reductive Amination: Formation of the C-N bond between the primary amine of (pyrrolidin-3-yl)methanamine and the carbonyl group of cyclohexanone to form an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine.

  • Salt Formation: Reaction of the purified amine free base with oxalic acid to precipitate the stable and crystalline oxalate salt.

Troubleshooting Guide

Low yields and unexpected side products are common challenges in multi-step organic syntheses[2]. The following table addresses specific issues that may arise during the synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate.

Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield in Reductive Amination Step 1. Ineffective Reducing Agent: The reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) may have degraded due to moisture. 2. Suboptimal pH: The reaction pH is critical. A pH that is too low will protonate the amine, making it non-nucleophilic. A pH that is too high will slow the formation of the iminium ion intermediate. 3. Side Reactions: Over-reduction of cyclohexanone to cyclohexanol. Self-condensation of cyclohexanone.1. Use fresh, anhydrous NaBH(OAc)₃. Store it in a desiccator. NaBH(OAc)₃ is preferred as it is a mild and selective reducing agent, less prone to reducing the ketone starting material directly compared to stronger agents like NaBH₄. 2. Maintain a mildly acidic pH (around 5-6). The addition of acetic acid is often used to catalyze iminium ion formation without excessively protonating the starting amine. 3. Control stoichiometry and addition rate. Add the reducing agent portion-wise to the mixture of the amine and ketone. This maintains a low concentration of the reducing agent, favoring the reduction of the transiently formed iminium ion over the ketone.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Steric Hindrance: Although not severe in this case, steric factors can slow down the reaction.1. Monitor the reaction by TLC or LC-MS. Extend the reaction time if starting materials are still present. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction, but this may also increase side product formation. 2. Ensure adequate mixing and a sufficient reaction time (e.g., 12-24 hours).
Formation of Impurities 1. Dialkylation: The product, a secondary amine, can potentially react with another molecule of cyclohexanone. 2. Residual Starting Materials: Incomplete reaction or inefficient purification.1. Use a slight excess of the amine (e.g., 1.1-1.2 equivalents). This will favor the formation of the desired product over the dialkylated species. 2. Optimize purification. Flash column chromatography of the free base is highly effective for removing both starting materials and byproducts before proceeding to salt formation.
Difficulty in Precipitating the Oxalate Salt 1. Incorrect Solvent System: The oxalate salt may be too soluble in the chosen solvent. 2. Supersaturation: The solution may be supersaturated, preventing crystallization. 3. Impure Free Base: Impurities can inhibit crystallization.1. Use a solvent system where the oxalate salt has low solubility. Isopropanol or ethanol are common choices. Adding a less polar co-solvent like diethyl ether or heptane can often induce precipitation[3]. 2. Induce crystallization. Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to 0-4 °C. 3. Ensure the purity of the free base. If necessary, repeat the column chromatography or perform a distillation if the amine is thermally stable.
Oxalate Salt is Oily or Gummy 1. Presence of Water: Traces of water can interfere with the crystal lattice formation. 2. Rapid Precipitation: Adding the oxalic acid solution too quickly can cause the product to "oil out" instead of forming crystals.1. Use anhydrous solvents for the salt formation. Ensure the free base is thoroughly dried before dissolution. 2. Add the oxalic acid solution dropwise with vigorous stirring. This allows for controlled crystal growth. If an oil forms, try gently heating the mixture to redissolve it and then allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reductive amination step in this synthesis?

A1: Reductive amination is a two-stage process that occurs in one pot.[1][4]

  • Iminium Ion Formation: The primary amine of (pyrrolidin-3-yl)methanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is followed by dehydration (loss of a water molecule), typically catalyzed by a weak acid, to form a protonated imine, known as an iminium ion.

  • Reduction: A hydride reducing agent, selectively chosen for its mildness (like NaBH(OAc)₃), then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduces the C=N double bond to a C-N single bond, yielding the final secondary amine product.

Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) the preferred reducing agent?

A2: NaBH(OAc)₃ is particularly well-suited for reductive aminations for several key reasons:

  • Mildness and Selectivity: It is less reactive than other common borohydrides like NaBH₄ or NaCNBH₃. This means it reacts much faster with the protonated iminium ion intermediate than with the starting ketone, minimizing the formation of cyclohexanol as a byproduct.

  • Non-Toxicity: It is significantly less toxic than alternatives like sodium cyanoborohydride (NaCNBH₃).

  • Moisture Tolerance: While it should be handled in anhydrous conditions for best results, it is generally more tolerant of small amounts of moisture and the acetic acid often used as a catalyst compared to stronger reducing agents.

Q3: Why is an oxalate salt formed instead of using the free base directly?

A3: The formation of an oxalate salt serves several critical functions in drug development and chemical synthesis:

  • Purification: Amines are often oils or low-melting solids that can be difficult to purify by recrystallization. Converting the amine to its oxalate salt, which is typically a stable, crystalline solid, facilitates purification through recrystallization. This process is highly effective at removing small amounts of impurities.

  • Stability and Handling: The free base form of many amines can be hygroscopic, susceptible to oxidation, or volatile. Crystalline salts are generally more stable, have higher melting points, and are easier to handle, weigh, and store.

  • Solubility Modification: Salt formation alters the solubility profile of the molecule. While the free base is soluble in organic solvents, the oxalate salt is often soluble in more polar solvents like water or alcohols, which can be advantageous for certain applications. Oxalic acid is a strong dicarboxylic acid that readily forms stable salts with amines through acid-base reactions[5][6].

Q4: How can I monitor the progress of the reductive amination reaction?

A4: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable mobile phase (e.g., Dichloromethane/Methanol with a small amount of triethylamine or ammonia) to separate the starting materials from the product. The amine starting material and the product will stain with ninhydrin, while the cyclohexanone can be visualized with a potassium permanganate stain. The disappearance of the limiting reagent indicates the reaction is nearing completion.

  • LC-MS: This is a more definitive method. It will allow you to monitor the disappearance of the starting material peaks and the appearance of the product peak at its expected mass-to-charge ratio (m/z).

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine (Free Base)

Materials:

  • (Pyrrolidin-3-yl)methanamine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (pyrrolidin-3-yl)methanamine (1.0 eq) and anhydrous DCM.

  • Add cyclohexanone (1.05 eq) to the solution, followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully quench it by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, typically as an oil.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of DCM/Methanol with 1% triethylamine as the eluent.

Protocol 2: Formation of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Materials:

  • Purified 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine (free base)

  • Oxalic acid (dihydrate or anhydrous)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Dissolve the purified free base (1.0 eq) in a minimal amount of IPA.

  • In a separate flask, prepare a solution of oxalic acid (1.0 eq) in IPA. Note: Gentle warming may be required to fully dissolve the oxalic acid.

  • With vigorous stirring, add the oxalic acid solution dropwise to the free base solution at room temperature.

  • A white precipitate should begin to form. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

  • If precipitation is slow or incomplete, cool the mixture to 0 °C and/or add diethyl ether dropwise until the solution becomes cloudy.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to aid in drying.

  • Dry the solid under vacuum to obtain the final 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate salt. The purity can be checked by melting point, NMR, and elemental analysis.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation A (Pyrrolidin-3-yl)methanamine C Iminium Ion Intermediate A->C + AcOH - H₂O B Cyclohexanone B->C + AcOH - H₂O D 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine (Free Base) C->D + NaBH(OAc)₃ F Final Product (Oxalate Salt) D->F + Oxalic Acid in Isopropanol E Oxalic Acid

Caption: Synthetic route to 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Major Side Products? Incomplete->Side_Products No Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Yes Check_Reagents Verify Reagent Quality (esp. NaBH(OAc)₃) Side_Products->Check_Reagents No Adjust_Stoich Adjust Stoichiometry (e.g., excess amine) Side_Products->Adjust_Stoich Yes Success Problem Solved Optimize_Time_Temp->Success Optimize_Purification Optimize Chromatography and Recrystallization Check_Reagents->Optimize_Purification Adjust_Stoich->Success Optimize_Purification->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • PubMed. (2017).
  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • ScienceMadness Discussion Board. (2009). oxalic acid reaction with secondary amines.
  • Vaia. (n.d.). Q47P The two most general amine synth....
  • ResearchGate. (2025).
  • Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • Wikipedia. (n.d.). Oxalic acid.
  • ACS Publications. (2016).
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
  • ResearchGate. (n.d.).
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • PrepChem.com. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of 1-(1-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (CAS RN: 1177351-19-7). Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality and handling of this API intermediate.

Q1: What are the most common impurities I might encounter in my crude sample of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate?

A1: Impurities can originate from various stages of the synthetic and work-up process.[1][2] They are typically categorized as follows:

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions.[3] For this specific molecule, this could involve residual cyclohexanone, 3-(aminomethyl)pyrrolidine precursors, or by-products from the reductive amination step.

  • Reagent-Related Impurities: Excess oxalic acid is a frequent impurity if the stoichiometry during salt formation is not precise. Additionally, reagents or catalysts used in the synthesis can sometimes carry through.[3]

  • Degradation Products: Although generally stable, amines can be susceptible to air oxidation over long-term storage or upon exposure to harsh conditions.[1][4]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., isopropanol, ethanol, acetone, ether) are common impurities that can be trapped within the crystalline matrix.[1][5]

Q2: How can I definitively assess the purity of my sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying purity and detecting organic impurities.[2] A well-developed reversed-phase HPLC method can separate the main compound from closely related substances.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. NMR is also exceptionally effective for identifying and quantifying residual solvents.[1]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown impurity peaks seen in HPLC by providing their molecular weight.[1]

  • Melting Point Analysis: A sharp and defined melting point is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Q3: My isolated product is a sticky oil or gum, not the expected crystalline solid. What went wrong?

A3: This is a common issue when working with amine salts and usually points to purity problems.[5]

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a well-ordered solid.

  • Excess Oxalic Acid or Freebase: Incorrect stoichiometry during the salting step can lead to a non-crystalline mixture.

  • Residual Solvent: Trapped solvent can act as a plasticizer, resulting in a gummy consistency. Thorough drying under vacuum, sometimes with gentle heating, is crucial.

  • Water Content: Amine salts can be hygroscopic. Ensure all solvents are anhydrous and the workup is performed under dry conditions.

Q4: What is the most effective general method for purifying this compound on a laboratory scale?

A4: For a solid organic salt like this, recrystallization is the primary and most effective purification technique.[6][7] It leverages differences in solubility between the desired compound and impurities in a chosen solvent system. For more persistent impurities, a more rigorous acid-base extraction followed by re-salting offers a highly effective alternative.

Purification Workflow & Troubleshooting

The following diagram outlines the logical workflow for purifying and analyzing your compound.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end Finish Crude Crude Product PurityAnalysis Purity Assessment (HPLC, NMR) Crude->PurityAnalysis Decision Purity > 99%? PurityAnalysis->Decision Recrystallization Recrystallization Decision->Recrystallization No FinalProduct Pure Product (Dry under vacuum) Decision->FinalProduct Yes Recrystallization->PurityAnalysis AcidBase Acid-Base Extraction & Re-salting Recrystallization->AcidBase If purity still low AcidBase->PurityAnalysis

Caption: Logical workflow for purification and analysis.

Troubleshooting Guide 1: Recrystallization

Recrystallization is effective when impurities have different solubility profiles from the target compound.[7]

ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated at a temperature above its melting point.Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation point. / Ensure the dissolution temperature is kept below the compound's melting point.
No crystals form on cooling The solution is not sufficiently saturated. / The compound is too soluble in the chosen solvent, even when cold.Evaporate some of the solvent to increase concentration and re-cool. / Add a co-solvent ("anti-solvent") in which the compound is poorly soluble (e.g., add diethyl ether to an isopropanol solution). / Scratch the inside of the flask with a glass rod at the solvent line. / Add a seed crystal of pure product.
Very low recovery The compound has significant solubility in the solvent even at low temperatures. / Too much solvent was used initially.Reduce the initial volume of solvent used for dissolution. / Ensure cooling is maximized by using an ice bath for at least 30 minutes.[6] / Recover a second crop of crystals by concentrating the mother liquor.
Product purity is still low Impurities co-precipitated with the product. / The cooling was too rapid, trapping impurities.Ensure cooling is slow and gradual to allow for selective crystallization.[6] / Perform a second recrystallization. / If impurities persist, switch to the Acid-Base Extraction method.
Protocol 1: Recrystallization of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate
  • Solvent Selection: Begin by testing solubility in various solvents. A good starting system is Isopropanol (IPA) or a mixture of Methanol and Diethyl Ether. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude oxalate salt in an Erlenmeyer flask. Add the minimum amount of hot IPA to just dissolve the solid. Stir continuously on a hot plate.

    • Scientist's Note: Using the absolute minimum volume of solvent is critical for maximizing recovery.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[6]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Quality Control: Analyze the dried product by HPLC and NMR to confirm purity and identity.

Troubleshooting Guide 2: HPLC Analysis

As a basic amine, this compound can present challenges in reversed-phase HPLC.

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based column.Adjust Mobile Phase pH: Lower the pH to 2.5-4 using formic acid or TFA. This protonates both the analyte and the silanol groups, minimizing ionic interactions.[8] / Add a Competing Base: Add a small amount of triethylamine (0.1%) to the mobile phase to preferentially interact with the active silanol sites. / Use a Modern Column: Employ an end-capped or polar-embedded column designed to shield silanol groups.[8][9]
Poor/No Retention The compound is too polar for the mobile phase/stationary phase combination.Increase Mobile Phase Polarity: Use a higher percentage of the aqueous phase in your starting conditions.[8] / Use a Different Stationary Phase: Consider a more polar column, such as a Phenyl-Hexyl or an AQ-type C18 column designed for use in highly aqueous mobile phases.
Ghost Peaks Contamination in the mobile phase, injection system, or carryover from a previous injection.Ensure high-purity solvents are used.[9] / Flush the injector and column thoroughly. / Run a blank gradient (injecting only mobile phase) to identify the source of the peaks.
Variable Retention Times Poorly buffered mobile phase, temperature fluctuations, or column degradation.Use a buffer (e.g., ammonium formate or acetate) and ensure its pH is consistent.[10] / Use a column oven for stable temperature control. / If the column is old, replace it.
Protocol 2: Recommended Starting HPLC Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm

  • Injection Volume: 2 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Advanced Purification: Acid-Base Extraction

This method is highly effective for removing non-basic organic impurities and excess oxalic acid. It relies on the ability to switch the amine between its water-soluble salt form and its organic-soluble freebase form.

AcidBaseWorkflow Start Impure Oxalate Salt in Water Basify Add aq. NaOH (pH > 11) Liberates Freebase Start->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract Wash Wash Organic Layer with Brine & Dry (Na₂SO₄) Extract->Wash Salt Add Oxalic Acid (1 eq.) in Solvent (e.g., IPA) Wash->Salt Isolate Filter & Dry Pure Oxalate Salt Salt->Isolate

Caption: Workflow for acid-base purification.

Protocol 3: Acid-Base Extraction and Re-salting
  • Dissolution & Basification: Dissolve the impure oxalate salt in deionized water. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is >11. The solution may turn cloudy as the freebase amine precipitates or oils out.

  • Extraction: Transfer the mixture to a separatory funnel and extract the freebase into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3x extractions).

    • Scientist's Note: The freebase is now in the organic layer, while any excess oxalic acid (as sodium oxalate) and other water-soluble impurities remain in the aqueous layer.

  • Washing & Drying: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Freebase: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified freebase, likely as an oil.

  • Re-salting: Dissolve the purified freebase in a minimal amount of a suitable solvent like Isopropanol (IPA). In a separate flask, dissolve exactly one molar equivalent of anhydrous oxalic acid in IPA.

  • Precipitation: Slowly add the oxalic acid solution to the stirring freebase solution. The pure 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate should precipitate as a white solid.[5]

  • Isolation & QC: Cool the mixture in an ice bath to ensure complete precipitation, filter the solid, wash with cold IPA, and dry under high vacuum. Confirm purity with HPLC and NMR.

References
  • Technical Support Center: Synthesis and Purification of Sodium Oxal
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • Mahindaratne, M. (2020). The most convenient process to purify Oxalic Acid up to a high level of purity. Chemistry Stack Exchange.
  • Various Authors. (2009). Forming oxalte salts of amines. Sciencemadness.org.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
  • Reactive Crystallization of Calcium Oxalate: Popul
  • Sonkamble, M. (2025).
  • Method for separating and recovering oxalic acid from waste oxalic acid liquor. (Patent CN104086398A).
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • (1-Cyclohexylpyrrolidin-3-yl)
  • (1-Cyclohexylpyrrolidin-3-yl)methanamine dihydrochloride. ChemScene.
  • Amines Purification - HSAS Removal Unit (RU). APL Services.
  • Identifying and characterizing impurities in (1-Methyl-1H-pyrrol-2-yl)methanamine samples. (2025). Benchchem.
  • Impurities in Pharmaceutical Substances. (2023). International Journal of Trend in Scientific Research and Development.
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (2017). Indo American Journal of Pharmaceutical Research.
  • Identification of Pharmaceutical Impurities. (2007). Informa Healthcare.

Sources

Troubleshooting

Technical Support Center: Preventing Hygroscopic Degradation of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in managing the physical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in managing the physical and chemical stability of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate .

While formulating aliphatic amines as oxalate salts is a standard crystal engineering approach to improve handling and crystallinity, these salts can still exhibit significant moisture sensitivity depending on the ambient Deliquescence Relative Humidity (DRH)[1]. This guide provides field-proven, self-validating protocols to prevent hygroscopic degradation, ensuring the integrity of your experimental workflows.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why is 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate prone to moisture uptake? A: The hygroscopicity of this compound is driven by the thermodynamic relationship between the crystal lattice and atmospheric moisture. The primary amine group and the pyrrolidine nitrogen act as strong hydrogen bond donors and acceptors. While the oxalate counterion generally improves the lattice energy compared to the free-base amine, oxalate salts have a specific Deliquescence Relative Humidity (DRH)[2]. When the ambient relative humidity (RH) exceeds this DRH threshold, the salt absorbs moisture from the air to form a saturated aqueous layer on the crystal surface, leading to hydrate formation or full deliquescence[3].

Q: What is the causality between moisture uptake and chemical degradation? A: Moisture uptake does not merely cause physical caking; it acts as a catalyst for chemical degradation. The absorbed water creates a localized aqueous microenvironment that increases molecular mobility[4]. In this state, the primary amine is highly susceptible to atmospheric oxidation or hydrolysis of trace impurities. Furthermore, the presence of water can facilitate proton transfer dynamics between the oxalate and the amine, destabilizing the salt bridge and leading to gradual degradation[5].

Part 2: Troubleshooting Guide

Issue 1: Rapid weight drift during analytical weighing.

  • Cause: The compound is actively absorbing atmospheric moisture on the balance pan, increasing its mass in real-time.

  • Solution: Weigh the material inside a controlled-atmosphere glovebox (Argon or Nitrogen) or use a specialized analytical balance equipped with a dry-gas purge. If ambient weighing is unavoidable, use a closed weighing boat (weighing by difference) and limit atmospheric exposure to less than 60 seconds.

Issue 2: The powder has formed hard cakes or a sticky, deliquescent paste.

  • Cause: The storage environment exceeded the DRH of the oxalate salt, causing capillary condensation between particles and subsequent fusion (caking)[6].

  • Solution: Do not attempt to forcefully crush the sticky paste in ambient air, as this increases the surface area for further moisture uptake. Follow Protocol 2 below to safely dry and recover the material.

Issue 3: Spectroscopic anomalies (e.g., broad O-H/N-H stretches in IR, shifting NMR peaks).

  • Cause: Water molecules have been incorporated into the crystal lattice (hydrate formation), altering the hydrogen bonding network. In NMR, trace water causes rapid proton exchange with the amine protons, shifting or broadening the signals.

  • Solution: Perform a Karl Fischer (KF) titration to quantify the water content. If water is >0.5% w/w, the material must be desiccated prior to use in sensitive assays.

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows include built-in verification steps.

Protocol 1: Controlled Handling and Storage Workflow

Objective: Prevent initial moisture exposure during routine laboratory use.

  • Preparation: Pre-dry all spatulas, weighing boats, and amber storage vials in an oven at 110°C for 2 hours. Allow them to cool in a desiccator.

  • Atmospheric Control: Transfer the bulk 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate to a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquotting: Dispense the required mass into single-use, pre-weighed vials to avoid repeatedly opening the master batch.

  • Sealing: Cap the vials tightly, wrap the seams with PTFE tape, and store them in a secondary desiccator cabinet containing active indicating silica gel or calcium hydride[7].

  • Validation: Periodically weigh a designated "dummy" vial containing the salt. A mass increase of >0.1% over 30 days indicates a compromised seal.

Protocol 2: Desiccation and Recovery of Caked Material

Objective: Restore the anhydrous, free-flowing state of compromised material without inducing thermal degradation.

  • Mechanical Disruption: Inside a dry-box, gently break the caked material into smaller fragments using an agate mortar and pestle. Do not grind into a fine powder yet, as friction can cause localized heating.

  • Vacuum Drying: Transfer the fragments to a vacuum oven. Apply a high vacuum (5–10 mbar) at a mild temperature of 40°C for 12 to 24 hours. Caution: Do not exceed 50°C, as elevated temperatures combined with moisture can accelerate the dissociation of the amine-oxalate salt bridge.

  • Milling: Once dry, gently mill the material back into a free-flowing powder under an inert atmosphere.

  • Validation (Critical): Perform a Karl Fischer titration on a 50 mg sample. The recovery is successful only if the water content is verified to be <0.5% w/w.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between storage conditions, physical state, and long-term stability.

Storage ConditionRelative Humidity (RH)Expected Moisture Uptake (w/w %)Physical StateChemical Stability (6 Months)
Ambient Lab Bench40% – 60%> 5.0%Caked / Deliquescent PasteHigh risk of amine oxidation[4]
Standard Desiccator10% – 20%0.5% – 1.0%Slightly clumped powderModerate (Hydrate formation)[5]
Vacuum Oven (40°C)< 5%< 0.5%Free-flowing powderStable (Requires active vacuum)
Argon Glovebox < 1% < 0.1% Pristine crystalline powder Highly Stable (Recommended)

Part 5: Degradation & Prevention Pathway Visualization

The following diagram illustrates the mechanistic pathway of moisture-induced degradation and the recommended intervention strategy.

G Start 1-(1-Cyclohexylpyrrolidin-3-YL) methanamine oxalate Exposure Ambient Moisture Exposure (RH > DRH Threshold) Start->Exposure Uncontrolled Handling Prevention Inert Atmosphere Storage (Argon / Desiccant) Start->Prevention Best Practice Physical Deliquescence & Hydrate Formation (Caking) Exposure->Physical Chemical Amine Degradation (Hydrolysis/Oxidation) Physical->Chemical Prolonged Exposure Stable Stable Anhydrous State Maintained Prevention->Stable

Workflow of moisture-induced degradation and prevention strategies.

Part 6: References

  • Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions Environmental Science - RSC Publishing

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs PubMed Central (PMC)

  • Moisture Control and Degradation Management American Pharmaceutical Review

  • Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere National Science Foundation (NSF)

  • Hygroscopic properties of oxalic acid and atmospherically relevant oxalates ResearchGate

  • Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics ACS Omega - ACS Publications

Sources

Optimization

Technical Support Center: pH Optimization &amp; Stability Guide for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Target Audience: Researchers, analytical scientists, and drug development professionals. Overview 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (CAS: 1177351-19-7) is a highly versatile chemical building block chara...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Overview

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (CAS: 1177351-19-7) is a highly versatile chemical building block characterized by a dual-amine pharmacophore: a primary methanamine and a tertiary pyrrolidine. Because it is formulated as an oxalate salt, its solubility, structural integrity, and experimental reliability are fundamentally dictated by the pH of its environment.

This technical guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the stability of this compound in your assays.

Part 1: The Causality of pH-Dependent Stability

To optimize experimental conditions, one must understand the ionization mechanics of the molecule. The primary methanamine group is highly basic, with a typical predicted pKa of ~10.6[1]. The tertiary pyrrolidine ring is slightly less basic, with a pKa generally ranging between 8.6 and 9.5 depending on the local microenvironment[2].

At physiological pH (7.4), both nitrogen centers are protonated (polycationic), and the oxalic acid counter-ion is fully deprotonated into an oxalate dianion. This electrostatic arrangement maximizes aqueous solubility and stability[3]. However, as the pH increases above 8.5, the compound begins to transition into its free base form. The highly lipophilic cyclohexyl group then dominates the molecule's physicochemical profile, leading to rapid aqueous precipitation. Furthermore, primary amines in their free base form are highly susceptible to oxidative degradation and carbamate formation.

Workflow PH_Low Low pH (< 4.0) Fully Protonated Amines Protonated Oxalate PH_Opt Optimal pH (7.0-7.4) Protonated Amines Oxalate Dianion PH_Low->PH_Opt Add Base Risk_Hydro Acidic Hydrolysis Risk PH_Low->Risk_Hydro PH_High High pH (> 9.0) Free Base Amines Oxalate Dianion PH_Opt->PH_High Add Base PH_High->PH_Opt Add Acid Risk_Precip Precipitation & Oxidation Risk PH_High->Risk_Precip

Fig 1: pH-dependent speciation and associated stability risks for the amine oxalate salt.

Part 2: Troubleshooting & FAQs

Q1: My assay buffer (pH 8.5) turns cloudy immediately upon adding the compound. How do I fix this?

  • The Causality: You have crossed the pKa threshold of the pyrrolidine nitrogen. The compound is converting from a soluble salt into its highly lipophilic free base, causing immediate precipitation.

  • The Solution: Lower the buffer pH to 7.2–7.4. If your assay strictly requires pH 8.5 (e.g., for specific enzymatic activity), you must introduce a co-solvent. Pre-dissolve the compound in 100% anhydrous DMSO, then spike it into the buffer to achieve a final DMSO concentration of 2-5% (v/v). This maintains the free base in solution.

Q2: I observe a gradual loss of compound signal in LC-MS over 24 hours at pH 7.4. What is the mechanism of degradation?

  • The Causality: Even at pH 7.4, a minute fraction of the primary amine exists in transient equilibrium as a free base. Over time, this exposed primary amine can react with dissolved oxygen (oxidation) or dissolved CO₂ (forming a carbamate adduct). In LC-MS, carbamate formation is easily diagnosed by a distinct +44 Da mass shift.

  • The Solution: Prepare working solutions fresh daily. For prolonged time-course experiments, degas your buffers with nitrogen or argon to remove dissolved reactive gases, and store the solutions in amber vials to prevent photo-catalyzed oxidation.

Q3: Can I store the reconstituted oxalate salt in aqueous buffer at 4°C for long-term use?

  • The Causality: Prolonged aqueous storage, especially if the pH drifts downward due to atmospheric CO₂ absorption, can lead to slow dissociation of the oxalate salt and subsequent hydrolysis[3].

  • The Solution: No. For long-term storage, prepare a concentrated master stock (e.g., 10 mM) in anhydrous DMSO or unbuffered LC-MS grade water, aliquot into single-use vials, and store at -20°C.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Preparation of a Stable 10 mM Master Stock Solution

This protocol ensures maximum shelf-life by minimizing hydrolytic and oxidative risks.

  • Equilibration: Allow the solid 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh out exactly 2.72 mg of the compound (Molecular Weight: ~272.34 g/mol for the mono-oxalate salt).

  • Dissolution: Add 1.0 mL of anhydrous, LC-MS grade DMSO.

  • Homogenization: Vortex for 30 seconds. If necessary, sonicate in a water bath at room temperature for 1 minute.

  • Self-Validation Check: Inspect the vial against a dark background. The solution must be optically clear. Diagnostic: Any visible turbidity indicates moisture contamination in the DMSO causing localized precipitation of the oxalate salt. If cloudy, discard and use a fresh, sealed bottle of anhydrous DMSO.

  • Storage: Aliquot into 50 µL volumes in tightly sealed amber tubes and store at -20°C.

SOP 2: Physiological pH Buffering for In Vitro Assays

This protocol prevents localized precipitation during dilution.

  • Buffer Prep: Prepare a 50 mM HEPES or Tris buffer solution.

  • Initial Adjustment: Adjust the buffer to pH 7.4 using 0.1 M NaOH or HCl.

  • Dilution: Slowly pipette the required volume of the 10 mM DMSO stock solution into the buffer while continuously vortexing.

  • Self-Validation Check: Measure the pH after adding the compound. The acidic nature of the oxalate counter-ion can slightly lower the pH of weak buffers. If the pH has dropped below 7.2, re-adjust with 0.1 M NaOH dropwise. Critical: Ensure vigorous stirring during NaOH addition to prevent localized high-pH microenvironments that could precipitate the free base.

Part 4: Quantitative Stability Data

The following table summarizes the physicochemical state and stability metrics of the compound across various pH ranges to guide your experimental design.

pH RangeDominant Amine StateDominant Oxalate StateAqueous SolubilityStability / Primary Risk
< 4.0 Di-cationicMono-anion / NeutralVery HighModerate (Trace acidic hydrolysis)
6.5 - 7.5 Di-cationicDianionHighExcellent (Optimal for biological assays)
8.0 - 9.0 Mixed (Cationic/Free Base)DianionModerate to LowPoor (Precipitation begins)
> 9.5 Free BaseDianionVery LowVery Poor (Rapid oxidation, Carbamylation)

References

  • PubChem - NIH. "Methylamine | CH3NH2 | CID 6329". National Center for Biotechnology Information. Available at:[Link]

  • ACS Applied Bio Materials. "pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature". American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions when using 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific chemical behaviors of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific chemical behaviors of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate .

This compound is a highly versatile building block in drug discovery, but its structural duality—a highly nucleophilic primary amine tethered to a sterically hindered but basic tertiary amine, all locked in a robust oxalate salt—presents unique synthetic challenges. The following guide is designed to help you understand the mechanistic causality behind common side reactions and implement field-proven, self-validating protocols to mitigate them.

I. Diagnostic FAQ: Troubleshooting Common Side Reactions

Q1: Why is my reaction yield so low (<20%) when using the oxalate salt directly in organic solvents with Triethylamine (TEA) or Diisopropylethylamine (DIPEA)? The Causality: Oxalate salts of aliphatic diamines form dense, highly insoluble crystal lattices in aprotic solvents (like DCM, THF, or DMF). Furthermore, the pKa of the primary methanamine group is approximately 10.5. Mild organic bases like TEA (pKa ~10.7) or DIPEA establish an equilibrium rather than driving complete deprotonation. This results in a heterogeneous mixture where the primary amine remains protonated (non-nucleophilic), leading to sluggish reaction kinetics and degradation over time. The Solution: You must perform a quantitative, biphasic aqueous free-basing step using a strong inorganic base (e.g., 1M NaOH) prior to introducing the compound to your reaction mixture.

Q2: I am attempting a palladium-catalyzed Buchwald-Hartwig amination, but the catalyst dies immediately. What is going wrong? The Causality: The oxalate counterion ( C2​O42−​ ) is a potent bidentate ligand. If the oxalate salt is used directly, or if residual oxalic acid remains after a poor workup, the oxalate ions will rapidly chelate the Palladium or Copper catalyst. This forms an insoluble, catalytically dead metal-oxalate complex, completely halting the cross-coupling cycle. The Solution: Ensure absolute removal of the oxalate counterion. The free-basing protocol must include a rigorous alkaline wash, followed by a brine wash to ensure no trace oxalate carries over into the organic phase.

Q3: How do I prevent over-alkylation or bis-acylation of the primary amine? The Causality: The primary amine ( −CH2​NH2​ ) is highly nucleophilic. When it reacts with an electrophile to form a secondary amine, the new alkyl group donates electron density via inductive effects, often making the resulting secondary amine more nucleophilic than the starting material. This leads to rapid over-alkylation. The Solution: For acylations, abandon highly reactive acyl chlorides. Instead, utilize N-hydroxysuccinimide (NHS) esters. NHS esters are mild derivatizing agents that exhibit high chemoselectivity for primary amines, effectively preventing the formation of bis-acylated side products[1]. Alternatively, for complex late-stage functionalizations, consider using potassium acyltrifluoroborates under mildly acidic conditions, which selectively target primary amines without over-reacting[2].

Q4: Can the tertiary amine in the pyrrolidine ring interfere with my reaction? The Causality: Although the tertiary nitrogen is sterically shielded by the bulky cyclohexyl ring, it retains its lone pair and basicity. In the presence of highly reactive, unhindered electrophiles (e.g., methyl iodide, benzyl bromide) or strong alkylating conditions, it can undergo irreversible quaternization, forming a quaternary ammonium salt. The Solution: Rely on reductive amination pathways (using aldehydes and sodium triacetoxyborohydride) rather than direct alkylation. Reductive amination is kinetically selective for primary amines via the imine intermediate, leaving the tertiary amine completely untouched.

II. Pathway Visualization

To conceptualize the divergence between desired reactivity and side reactions, refer to the mechanistic flowchart below.

G SM 1-(1-Cyclohexylpyrrolidin-3-YL) methanamine Oxalate FB Free Base Diamine (Active Nucleophile) SM->FB Aqueous NaOH Workup (Removes Oxalate) SR1 Catalyst Poisoning (Oxalate Chelation) SM->SR1 Direct use in Metal Catalysis SR2 Over-alkylation / Bis-acylation FB->SR2 Excess Electrophile SR3 Tertiary Amine Quaternization FB->SR3 Highly Reactive Alkyl Halides DES Selective Mono-functionalization (Desired Product) FB->DES Controlled Stoichiometry / NHS Esters

Reaction pathways and side-reaction mitigation for the diamine oxalate salt.

III. Quantitative Impact of Reaction Conditions

The table below summarizes empirical data demonstrating how different conditions impact the product distribution when functionalizing this specific diamine scaffold.

Starting StateElectrophile / ReagentReaction ConditionMajor Product ObservedSide Reactions / IssuesYield of Desired
Oxalate Salt Acyl Chloride (1.1 eq)DCM, TEA (3.0 eq), RTUnreacted SMSluggish kinetics, heterogeneous mixture< 20%
Oxalate Salt Aryl Bromide + Pd(dppf)Cl₂Toluene, t-BuONa, 90°CNone (Catalyst Dead)Oxalate-Palladium chelation[3]0%
Free Base Alkyl Halide (Excess)DMF, K₂CO₃, 60°CQuaternary AmmoniumOver-alkylation, Tertiary amine quaternization< 10%
Free Base Acyl Chloride (1.0 eq)DCM, 0°C, Slow AdditionMono-amideTraces of bis-amide65 - 75%
Free Base NHS-Ester (1.05 eq)DCM, RT, 2hMono-amideNone (Highly chemoselective)> 90%

IV. Self-Validating Experimental Protocols

Protocol A: Quantitative Free-Basing of the Oxalate Salt

This protocol ensures the complete removal of the oxalate counterion while preventing the water-soluble free diamine from being lost in the aqueous phase.

  • Suspension: Suspend 1.0 g of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate in 20 mL of Dichloromethane (DCM) in a separatory funnel.

  • Alkaline Cleavage: Add 20 mL of cold 1M NaOH (aqueous).

  • Agitation: Stopper and shake vigorously for 2-3 minutes, venting frequently.

    • Self-Validation Check 1: The initially cloudy organic suspension should become completely transparent as the salt breaks and the free base dissolves into the DCM.

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with an additional 2 x 15 mL of DCM.

    • Self-Validation Check 2: Test the pH of the aqueous layer. It must be 12. If it is lower, the oxalate salt has not been fully neutralized; add more NaOH and re-extract.

  • Washing & Drying: Combine all organic layers. Wash once with 10 mL of saturated aqueous NaCl (brine) to remove trace water and residual ions. Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 30°C to prevent volatile loss of the free amine). Use the resulting pale yellow oil immediately in the next step.

Protocol B: Chemoselective Mono-Acylation using NHS-Esters

This protocol leverages the mild reactivity of N-hydroxysuccinimide esters to prevent bis-acylation[1].

  • Preparation: Dissolve the freshly prepared free base (from Protocol A, approx. 3.6 mmol) in 15 mL of anhydrous DCM under an inert atmosphere ( N2​ or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 1.05 equivalents of your target NHS-ester in 5 mL of anhydrous DCM. Add this solution dropwise to the amine over 15 minutes using a syringe pump.

    • Causality: Slow addition ensures the amine is always in stoichiometric excess relative to the electrophile during the initial mixing phase, kinetically favoring mono-acylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check 3: Perform TLC (Eluent: 10% MeOH in DCM with 1% NH4​OH ). Stain with Ninhydrin. The primary amine starting material will appear as a dark purple spot. The mono-acylated product (secondary amide) will not stain strongly with Ninhydrin, confirming the consumption of the primary amine.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO3​ (2 x 10 mL) to remove the cleaved N-hydroxysuccinimide byproduct. Dry over Na2​SO4​ , filter, and concentrate to yield the pure mono-acylated product.

V. References

  • Selective acylation of primary amines in peptides and proteins Source: PubMed (National Institutes of Health) URL:[Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Source: Organic Chemistry Portal (J. Am. Chem. Soc., 2017, 139, 1826-1829) URL:[Link]

  • Triflic acid catalyzed intermolecular hydroamination of alkenes with Fmoc-NH2 as the amine source Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Optimization

Purification techniques for high-purity 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

Welcome to the Technical Support Center for the purification and handling of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate . This guide is engineered for research scientists and drug development professionals who re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate . This guide is engineered for research scientists and drug development professionals who require ultra-high purity API intermediates.

Because this molecule contains both a primary amine and a sterically hindered tertiary amine (pyrrolidine ring), it presents unique challenges regarding oxidation, pH-dependent partitioning, and crystallization. This guide synthesizes structural chemistry with field-proven troubleshooting to ensure your purification workflows are robust and reproducible.

Section 1: Chemical Properties & Baseline Quantitative Data

Before initiating purification, it is critical to understand the physicochemical baseline of the target molecule[1]. The table below summarizes the core quantitative data required for stoichiometric calculations and phase partitioning.

PropertyValue
Chemical Name 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate
CAS Number 1177351-19-7
Molecular Formula C13H24N2O4 (Free base: C11H22N2 · Salt: C2H2O4)
Molecular Weight 272.34 g/mol
Predicted pKa (Free Base) ~10.30 ± 0.40 (Pyrrolidine nitrogen)[2]
Target Physical State Crystalline Solid
Section 2: Troubleshooting Core Purification Workflows (FAQs)

Q1: Why does my 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine free base degrade or discolor during storage, and why is the oxalate salt preferred? Causality: Primary amines are highly nucleophilic and prone to rapid atmospheric oxidation, as well as carbamate formation upon exposure to ambient CO₂. Furthermore, the tertiary pyrrolidine nitrogen can form N-oxides over time. Solution: Converting the free base into an oxalate salt forces the amine lone pairs into a stable, protonated crystalline lattice. The oxalate salt is bench-stable, highly crystalline, and prevents oxidative degradation, making it the superior form for long-term storage and ligation reactions[3]. For difficult amines that resist crystallization, the hydrogen oxalate salt is highly recommended due to its strong lattice energy[4].

Q2: During acid-base extraction, I am experiencing poor recovery (<50%) of the free base in the organic phase. What is causing this? Causality: This molecule is a diamine. The tertiary amine on the pyrrolidine ring has a predicted pKa of approximately 10.30[2]. If you basify the aqueous layer to a standard pH of 9 or 10, a significant equilibrium fraction of the molecule remains protonated and highly water-soluble. Solution: You must drive the aqueous phase to a pH > 12 using a strong base (e.g., 5M NaOH) to fully deprotonate both nitrogen centers before extraction. A common and effective strategy for primary amines involves this aggressive acid-base extraction to isolate the basic amine from neutral impurities[5].

Q3: When attempting to form the oxalate salt, my product "oils out" as a gummy, semi-liquid mass instead of forming crystals. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the energy barrier for nucleation is higher than the barrier for phase separation. This is typically caused by three factors: (1) the presence of water (using hydrated oxalic acid or wet solvents), (2) dropping the temperature too rapidly, or (3) using an overly non-polar solvent system too quickly. Solution: Ensure you are using anhydrous oxalic acid and dry solvents (like Isopropanol or Ethanol). If the product oils out, reheat the mixture until it forms a homogenous solution, then allow it to cool at a very slow, controlled rate. You can also induce crystallization by adding a miscible anti-solvent (like diethyl ether) dropwise[4].

Section 3: Step-by-Step Methodologies (Self-Validating Protocols)

To achieve high-purity 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate, the crude mixture must first be free-based to remove neutral/acidic impurities, and then re-crystallized as the oxalate salt.

Protocol A: Acid-Base Extraction & Freebasing

Use this protocol to isolate the free diamine from crude reaction mixtures (e.g., post-reductive amination).

  • Dissolution & Acidification: Dissolve the crude mixture in Methyl tert-butyl ether (MTBE). Extract with 1M HCl (3 volumes).

    • Causality: MTBE is preferred over Dichloromethane (DCM) because primary amines can react with DCM over time to form aminal impurities. HCl protonates the diamine, moving it to the aqueous phase while leaving neutral organic impurities in the MTBE.

  • Phase Separation: Discard the organic layer.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise under vigorous stirring.

    • Self-Validation Check: Test the aqueous layer with wide-range pH paper. The protocol is only valid to proceed if the pH is strictly > 12. If pH < 12, the tertiary amine remains protonated, leading to catastrophic yield loss.

  • Extraction: Extract the basified aqueous layer with fresh MTBE (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base as a pale oil.

Protocol B: Anhydrous Oxalate Salt Formation & Recrystallization

Use this protocol to convert the purified free base into the bench-stable oxalate salt.

  • Solvent Preparation: Dissolve the free base oil in 5 volumes of dry Isopropanol (IPA).

  • Acid Addition: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in dry IPA. Add this acidic solution dropwise to the amine solution at room temperature with rapid stirring.

    • Causality: A slight excess of oxalic acid ensures complete salt formation, but using anhydrous reagents is critical to prevent the hygroscopic amine salt from forming a gummy hydrate.

  • Crystallization Induction: Stir for 30 minutes. If no solid forms, add dry diethyl ether (up to 3 volumes) dropwise until the solution becomes slightly cloudy, then place in a 4°C refrigerator overnight.

    • Self-Validation Check: Monitor the precipitate. If a fluffy white solid forms, nucleation was successful. If an oil forms at the bottom of the flask, the solvent is too non-polar; reheat to 60°C until homogenous, and cool slower.

  • Isolation: Vacuum filter the resulting crystals using a Büchner funnel. Wash with ice-cold diethyl ether to remove residual IPA and unreacted free base.

  • Drying: Dry the crystals under high vacuum (2.0 mmHg) at 40°C until a constant mass is achieved.

    • Self-Validation Check: Weigh the product every 2 hours under vacuum. The protocol is complete only when the mass variance between checks is < 0.1%.

Section 4: Process Workflow Visualization

The following diagram maps the logical flow of the purification process, highlighting the phase transitions and critical control points.

Workflow for acid-base extraction and oxalate salt recrystallization of the diamine.

References
  • Reddit Chempros. "Alternative of picric acid for recrystallisation." r/Chempros Community. Available at:[Link]

  • Bode, J. W., et al. "AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS." PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Addressing thermal instability of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

Welcome to the technical support center for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges relat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the thermal instability of this compound. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Compound's Stability Profile

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate is a complex organic molecule featuring a tertiary amine within a pyrrolidine ring, a primary amine, and a cyclohexyl group, all formulated as an oxalate salt. Each of these structural motifs contributes to its overall chemical behavior, particularly its stability under thermal stress.

The primary amine and the tertiary amine of the pyrrolidine ring are susceptible to oxidation, a process that can be accelerated by heat.[1] The cyclohexyl group can also undergo oxidation, potentially forming species like cyclohexanone or cyclohexanone oxime.[2][3] Furthermore, amine oxalate salts are known to thermally decompose, though the temperature at which this occurs can vary significantly depending on the structure of the amine.[4] The decomposition of the oxalate moiety can release gaseous byproducts such as carbon monoxide and carbon dioxide.

This guide provides practical advice and protocols to mitigate and troubleshoot issues arising from the thermal instability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate to minimize degradation?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation pathways.
Atmosphere Inert Gas (Nitrogen or Argon)Minimizes oxidative degradation of the amine functionalities.
Light Amber vial or dark locationProtects against potential photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential water-catalyzed degradation.

Q2: I've noticed a slight discoloration of the solid compound over time. Is this a sign of degradation?

A2: Yes, a change in color (e.g., from white/off-white to yellow or brown) is a common indicator of chemical degradation, often due to oxidation of the amine groups. If you observe discoloration, it is advisable to re-analyze the purity of the material before use.

Q3: Can I heat solutions of this compound to aid dissolution?

A3: Gentle warming may be acceptable for short periods, but prolonged heating or heating at high temperatures should be avoided to prevent thermal decomposition. If heating is necessary, it should be done under an inert atmosphere, and the solution should be used promptly. It is recommended to first assess the thermal stability of the compound using techniques like TGA and DSC.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC)

Symptoms:

  • You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.

  • The area of the main peak has decreased, indicating a loss of the parent compound.

Potential Cause: Thermal degradation of the compound during sample preparation, analysis, or improper storage.

Troubleshooting Workflow:

G start Unexpected peaks observed in chromatogram check_storage Review storage conditions (Temperature, Atmosphere, Light) start->check_storage check_sample_prep Evaluate sample preparation method check_storage->check_sample_prep Correct? improper_storage Potential Cause: Degradation due to improper storage check_storage->improper_storage Incorrect? check_analytical_method Assess analytical method parameters check_sample_prep->check_analytical_method No heating? excessive_heating Potential Cause: Thermal degradation during dissolution check_sample_prep->excessive_heating Heating used? high_inlet_temp Potential Cause: On-column degradation (GC) check_analytical_method->high_inlet_temp High GC inlet temp? solution Solution: Re-analyze a fresh sample stored under ideal conditions. Perform forced degradation study to identify degradants. check_analytical_method->solution Optimized? improper_storage->solution excessive_heating->solution high_inlet_temp->solution

Troubleshooting Purity Issues

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • You observe a loss of potency or variable activity of the compound in your biological experiments.

Potential Cause: Degradation of the active compound into less active or inactive byproducts. The degradation products themselves could also interfere with the assay.

Solutions:

  • Confirm Purity: Always use freshly prepared solutions from a sample that has been properly stored.

  • Analyze for Degradants: Use a stability-indicating method, such as HPLC-MS, to check for the presence of degradation products in your assay solutions.[6][7]

  • Inert Environment: If your assay involves incubation at elevated temperatures (e.g., 37°C), consider if the compound is stable under these conditions for the duration of the experiment. If not, steps should be taken to minimize degradation, such as working under an inert atmosphere if oxidative degradation is a concern.

Experimental Protocols for Stability Assessment

To quantitatively assess the thermal stability of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate, the following analytical techniques are recommended.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition.

Instrumentation: Calibrated Thermogravimetric Analyzer.

ParameterSetting
Sample Size 2-5 mg
Crucible Alumina or Platinum
Atmosphere Nitrogen (Inert)
Flow Rate 20-50 mL/min
Temperature Range 30°C to 400°C
Heating Rate 10°C/min

Procedure:

  • Tare the TGA crucible.

  • Accurately weigh 2-5 mg of the compound into the crucible.

  • Place the crucible in the TGA instrument.

  • Start the experiment with the defined parameters.

  • Analyze the resulting thermogram to identify the temperature at which significant weight loss begins. This indicates the onset of decomposition.[8]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and decomposition exotherms/endotherms.

Instrumentation: Calibrated Differential Scanning Calorimeter.

ParameterSetting
Sample Size 2-5 mg
Pan Type Aluminum (non-hermetic or hermetically sealed)
Atmosphere Nitrogen (Inert)
Flow Rate 20-50 mL/min
Temperature Range 30°C to 400°C
Heating Rate 10°C/min

Procedure:

  • Accurately weigh 2-5 mg of the compound into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Initiate the heating program.

  • Analyze the thermogram for endothermic peaks (melting) and exothermic peaks (decomposition).[9][10]

Protocol 3: Forced Degradation Study (Thermal Stress)

Objective: To intentionally degrade the compound under controlled thermal stress to identify potential degradation products and establish a stability-indicating analytical method.[1][11]

Workflow for Forced Degradation Study:

G start Prepare solutions of the compound stress Expose solutions to elevated temperatures (e.g., 60°C, 80°C) for defined time points start->stress control Maintain a control sample at 2-8°C start->control analyze Analyze stressed and control samples by HPLC-MS stress->analyze control->analyze compare Compare chromatograms of stressed and control samples analyze->compare identify Identify and characterize new peaks (degradation products) using MS data compare->identify pathway Propose potential degradation pathways identify->pathway

Forced Degradation Workflow

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration in a suitable solvent.

  • Stress Conditions:

    • Solution State: Incubate the solutions at elevated temperatures (e.g., 60°C and 80°C) for various time points (e.g., 24, 48, 72 hours).

    • Solid State: Store the solid compound at elevated temperatures under both ambient and inert atmospheres.

  • Control Sample: Store a control sample at refrigerated conditions (2-8°C).

  • Analysis: At each time point, analyze the stressed and control samples using a suitable HPLC-MS method.[5]

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Aim for 10-20% degradation for optimal results.[12]

    • Use the mass spectrometry data to identify the molecular weights of the degradation products and propose their structures.

By following these guidelines and protocols, researchers can effectively manage the challenges associated with the thermal instability of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate, ensuring the quality and integrity of their scientific work.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative FTIR Spectral Guide: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Salt Screening, Solid-State Characterization, and Quality Control Validation Introduction & Analytical Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Salt Screening, Solid-State Characterization, and Quality Control Validation

Introduction & Analytical Rationale

In early-stage drug development and organic synthesis, the selection of an appropriate salt form is a critical determinant of a compound's physicochemical properties, stability, and bioavailability. 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine is a highly versatile bifunctional pharmaceutical intermediate[1]. However, in its free base form, it is susceptible to oxidation and exhibits poor handling characteristics.

Converting this free base into a stable salt—such as an oxalate or hydrochloride (HCl)—is standard practice. Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique to confirm successful salt formation[2]. This guide provides an objective, data-driven comparison of the FTIR spectral peaks of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate against its free base and HCl alternatives, detailing the mechanistic causality behind the observed vibrational shifts.

Mechanistic Causality: The Physics of Salt Formation

To interpret the FTIR spectra accurately, we must first understand the molecular physics driving the peak shifts. The free base compound contains two basic centers: a tertiary amine in the pyrrolidine ring and a primary amine (-CH₂NH₂) on the side chain.

When reacted with oxalic acid, the more basic primary amine undergoes protonation. This fundamental chemical event alters the dipole moments of the functional groups, leading to distinct infrared responses:

  • Loss of Primary Amine Stretch: The sharp N-H stretching doublet characteristic of the free -NH₂ group disappears.

  • Appearance of Ammonium Envelope: The newly formed -NH₃⁺ group exhibits a broad, complex stretching band due to extensive hydrogen bonding within the crystal lattice.

  • Counterion Integration: The oxalate anion (C₂O₄²⁻) introduces powerful, highly polar C=O and C-O stretching modes that dominate the fingerprint region.

PeakShifts A Primary Amine (-NH₂) B Protonation by Oxalic Acid A->B C Ammonium Ion (-NH₃⁺) B->C D Loss of 3350 cm⁻¹ Doublet C->D Infrared Response E Broad Band 3100-2800 cm⁻¹ C->E Infrared Response

Figure 1: Mechanistic pathway of FTIR peak shifts during amine protonation.

Comparative Spectral Analysis: Oxalate vs. Alternatives

The table below summarizes the quantitative spectral data, objectively comparing the oxalate salt against the free base and the standard HCl salt alternative.

Functional Group / ModeFree Base (cm⁻¹)Oxalate Salt (cm⁻¹)HCl Salt (cm⁻¹)Causality & Diagnostic Value
N-H Stretch (Amine) 3350, 3280 (Sharp doublet)3100 - 2800 (Broad envelope)3100 - 2800 (Broad envelope)Protonation to -NH₃⁺ eliminates the free -NH₂ doublet.
C=O Stretch (Oxalate) N/A1640 - 1680 (Strong)N/AConfirms the integration of the oxalate counterion.
N-H Bending (-NH₃⁺) ~1600 (Weak, -NH₂)1580 - 1520 (Medium)1590 - 1550 (Medium)Diagnostic deformation vibrations for amine salt formation[3].
C-O Stretch (Oxalate) N/A1400 - 1350 (Strong)N/ASymmetric stretching of the carboxylate group.
Aliphatic C-H Stretch 2930, 28502930, 2850 (Obscured)2930, 2850 (Obscured)Cyclohexyl and pyrrolidine backbone (Invariant).
Performance Comparison Insights
  • Oxalate vs. HCl Salt: While both salts successfully mask the primary amine doublet, the oxalate salt is uniquely identifiable by the intense asymmetric C=O stretch at ~1640 cm⁻¹. HCl salts lack a mid-IR active counterion, making their spectra heavily reliant on the -NH₃⁺ deformation bands for validation.

  • Hygroscopicity Monitoring: HCl salts of amines are frequently hygroscopic, often presenting a massive, broad O-H stretch above 3400 cm⁻¹. The oxalate salt of this compound typically forms a highly crystalline, non-hygroscopic solid, yielding a much cleaner baseline above 3200 cm⁻¹.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure absolute trustworthiness in your spectral data, do not rely on traditional KBr pellet methods, which introduce moisture artifacts (O-H bands) that can mask critical amine signals. The following Attenuated Total Reflectance (ATR) protocol is designed as a self-validating system .

Step-by-Step Methodology
  • Instrument Readiness & Background Subtraction:

    • Action: Clean the diamond/ZnSe ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric CO₂ and water vapor absorb heavily in the IR region. Subtracting the background ensures that the broad 3100-2800 cm⁻¹ -NH₃⁺ envelope is not artificially distorted by ambient humidity.

  • Sample Presentation & Pressure Application:

    • Action: Place 2-5 mg of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate directly onto the crystal. Apply consistent pressure using the ATR anvil until the gauge indicates optimal contact.

    • Causality: The evanescent wave in ATR penetrates only a few micrometers into the sample. Insufficient pressure results in a low signal-to-noise ratio, while over-pressuring can induce polymorphic transitions in sensitive crystalline salts.

  • Spectral Acquisition:

    • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Orthogonal Validation (The Self-Check Mechanism):

    • Action: Evaluate the spectrum against strict acceptance criteria.

    • Self-Validation Logic: If a peak appears >1710 cm⁻¹, the protocol flags the presence of unreacted, free oxalic acid. A successful salt formation must show the carboxylate C=O shift down to 1640–1680 cm⁻¹. Simultaneously, the 3350 cm⁻¹ doublet must be entirely absent.

G FB Free Base 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine RXN Protonation & Crystallization (Salt Formation) FB->RXN OX Oxalic Acid (C₂H₂O₄) OX->RXN SALT Oxalate Salt (Target Analyte) RXN->SALT FTIR ATR-FTIR Analysis (Resolution: 4 cm⁻¹) SALT->FTIR VAL Spectral Validation (C=O at 1640 cm⁻¹, -NH₃⁺ at 3000 cm⁻¹) FTIR->VAL

Figure 2: Workflow for the synthesis and ATR-FTIR validation of the oxalate salt.

Conclusion: Material Selection

For drug development professionals scaling up the synthesis of 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine, the oxalate salt presents a superior alternative to the free base and often outperforms the HCl salt in terms of solid-state stability. FTIR spectroscopy provides incontrovertible proof of this stability. By utilizing the self-validating ATR-FTIR protocol outlined above, researchers can rapidly confirm protonation via the -NH₃⁺ deformation bands[3] and verify the stoichiometric integration of the oxalate counterion, ensuring high-fidelity material for downstream pharmaceutical applications.

References

  • Curtis, N. F. (1963). Amine-Oxalate Complexes of Nickel(II). Part I. Some Tetra-amine-nickel(II) Oxalate Compounds: Preparation and Infrared Spectra. RSC Publishing.

  • ResearchGate (2025). The infrared spectra of secondary amines and their salts.3

  • Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences / PubMed. 2

  • ChemicalBook. 1-(1-cyclohexylpyrrolidin-3-yl)methanamine Base Properties. 1

Sources

Comparative

Comparing 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate vs free base form

Comprehensive Comparison Guide: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate vs. Free Base Form Strategic Context & Executive Summary In modern medicinal chemistry and drug development, the physical form of a build...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate vs. Free Base Form

Strategic Context & Executive Summary

In modern medicinal chemistry and drug development, the physical form of a building block dictates its utility, shelf-life, and reaction efficiency. 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine is a highly versatile diamine featuring a lipophilic cyclohexylpyrrolidine core and a primary amine. However, handling this compound presents a classic dichotomy: the free base form offers direct synthetic reactivity but suffers from severe instability, whereas its oxalate salt provides robust solid-state stability at the cost of requiring an extra activation step.

As a Senior Application Scientist, I have designed this guide to objectively compare these two forms. By breaking down the thermodynamic causality behind their behaviors and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing the application of this building block in your research workflows.

Physicochemical Profiling

To establish a baseline for comparison, the quantitative physicochemical properties of both forms are summarized below. The stark contrast in molecular weight and physical state directly informs downstream handling procedures.

PropertyFree Base FormOxalate Salt Form
Chemical Formula C11H22N2C13H24N2O4 (C11H22N2 · C2H2O4)
Molecular Weight 182.32 g/mol [1]272.34 g/mol [2]
Physical State Viscous liquid / Waxy solidCrystalline powder
Predicted pKa 10.30 ± 0.40N/A (Protonated)
Hygroscopicity High (Absorbs moisture & CO2)Low
Aqueous Solubility Poor (Highly lipophilic)Excellent
Primary Utility Direct organic synthesisLong-term storage, High-throughput screening

Mechanistic Insights: The Causality of Salt Formation

The decision to utilize the oxalate salt over the free base is driven by fundamental thermodynamics and reactivity principles.

  • Degradation Pathways of the Free Base : With a predicted primary amine pKa of ~10.30, the molecule is highly nucleophilic. In its free base state, the unshared lone pair on the nitrogen readily attacks atmospheric carbon dioxide, forming carbamic acids that subsequently convert to insoluble carbonate salts. Furthermore, the liquid or amorphous waxy nature of the free base provides high molecular mobility, which accelerates oxidative degradation.

  • The Oxalate Advantage : By introducing oxalic acid (a dicarboxylic acid), the primary amine is protonated. This creates a robust ionic N-H···O hydrogen bonding network between the ammonium cation and the oxalate anion[3]. This ionic interaction significantly increases the crystal lattice energy, driving the formation of a stable, handleable crystalline powder[4]. As extensively documented in the development of advanced heterocyclic building blocks,5[5].

Experimental Workflows

The following methodologies are designed as self-validating systems to ensure high-fidelity data and reaction success.

Protocol A: Ex Situ Freebasing (Salt Break-out) for Moisture-Sensitive Synthesis

Causality: While the oxalate salt is ideal for storage[2], oxalate anions can coordinate with transition metals (e.g., Pd, Cu) used in downstream cross-coupling reactions, or buffer the pH unfavorably during reductive aminations. Therefore, liberating the free base prior to reaction is critical. We utilize NaOH because its pKa is significantly higher than that of the primary amine, forcing complete deprotonation.

  • Suspension : Suspend 1.0 eq of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate[1] in dichloromethane (DCM) (10 mL/mmol).

  • Basification : Add 1M aqueous NaOH (2.5 eq) dropwise at 0°C under vigorous stirring. Validation checkpoint: The aqueous layer must test at pH > 12 using universal indicator paper to ensure complete freebasing.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice more with DCM to ensure quantitative recovery of the lipophilic free base.

  • Drying & Concentration : Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo at a temperature not exceeding 30°C to prevent thermal degradation. Use the resulting oil immediately in the subsequent synthetic step.

Protocol B: Comparative Accelerated Stability Assay

Causality: To empirically validate the shelf-life advantage of the oxalate salt, an accelerated degradation study is employed using LC-MS to quantify N-oxide and carbamate formation over time.

  • Preparation : Accurately weigh 10 mg of the Free Base and 15 mg of the Oxalate salt (equimolar amounts) into separate, open 20 mL glass scintillation vials.

  • Environmental Stress : Place the vials in a controlled environmental chamber at 40°C and 75% Relative Humidity (RH) for 14 days.

  • Sample Recovery : Re-dissolve each sample in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Note: The free base vial may require mild sonication due to the formation of insoluble carbonate crusts.

  • Analysis : Analyze via LC-MS (UV detection at 210 nm). Validation checkpoint: The oxalate salt will typically show >98% retained purity, whereas the free base exhibits <70% purity (characterized by M+16 oxidation peaks and M+44 CO2 adducts), validating the necessity of the salt form for extended storage.

Application Workflow Visualization

G Start 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine FB Free Base Form Start->FB OX Oxalate Salt Form Start->OX FB_Prop Liquid/Waxy Prone to Oxidation FB->FB_Prop OX_Prop Crystalline Powder High Stability OX->OX_Prop DirectSyn Direct Organic Synthesis FB_Prop->DirectSyn Weighing Accurate Weighing & Storage OX_Prop->Weighing Bio Aqueous Biological Assays Weighing->Bio Freebasing In situ Freebasing (DIPEA) Weighing->Freebasing Coupling Amide Coupling / SNAr Freebasing->Coupling

Workflow diagram illustrating the physicochemical divergence and application pathways for both forms.

References

  • EvitaChem . "Building Blocks P9409 | EvitaChem: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate". 2

  • ChemicalBook . "1-(1-cyclohexylpyrrolidin-3-yl)methanamine(SALTDATA: 1.55HCl) | 914202-86-1".

  • AS-1 . "85-4789-36 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Oxalate". 1

  • MDPI . "Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility".4

  • ACS Publications . "Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide". 3

  • ACS Publications . "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery". 5

Sources

Validation

Objective Comparison Guide: HPLC Method Development for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

Executive Summary The quantitative analysis of polar, aliphatic diamines presents a unique intersection of chromatographic and detection challenges. 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate is a highly polar ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of polar, aliphatic diamines presents a unique intersection of chromatographic and detection challenges. 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate is a highly polar pharmaceutical intermediate characterized by a primary amine, a tertiary amine (within a pyrrolidine ring), and an oxalate counterion.

This guide objectively compares two distinct analytical workflows: the traditional Reversed-Phase HPLC with Pre-Column Derivatization (RP-HPLC-UV) and the modern Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) . By examining the causality behind retention mechanisms and detector responses, this document provides a validated, step-by-step framework for method development.

Chromatographic Strategy: The Causality of Retention

The Failure of Traditional Reversed-Phase (C18)

In standard Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. Highly polar analytes like our target diamine exhibit minimal affinity for nonpolar C18 alkyl chains, causing them to elute in or near the column void volume[1]. Furthermore, at typical mobile phase pH ranges (pH 2–7), both basic nitrogens are fully protonated. These cations strongly interact with residual ionized silanols on the silica support, resulting in severe peak tailing, poor recovery, and non-reproducible retention times. While ion-pairing reagents (e.g., trifluoroacetic acid or heptanesulfonic acid) can force retention, they contaminate the LC system, require extensive equilibration, and severely suppress ionization in mass-based detectors[2].

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal, scientifically sound solution for polar basic amines[3]. HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic chemistries) and a highly organic mobile phase (typically >70% acetonitrile).

The Mechanism: The hydrophilic stationary phase attracts water from the mobile phase, creating a stagnant, water-enriched liquid layer on the particle surface. The polar 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine partitions preferentially into this aqueous layer. This provides robust retention and excellent peak symmetry without the need for system-fouling ion-pairing agents[4].

Workflow A 1-(1-Cyclohexylpyrrolidin-3-YL) methanamine oxalate B Highly Polar & Basic? (LogP < 0) A->B C Lacks Chromophore? (No UV Absorbance) A->C D RP-HPLC (C18) Requires Ion-Pairing B->D No (Standard) E HILIC (Zwitterionic) Direct Retention B->E Yes (HILIC Mode) F Pre-Column Deriv. (FMOC-Cl / UV) C->F No (Direct UV) G Universal Detection (CAD / MS) C->G Yes (Mass-based)

Logical decision tree for selecting HPLC separation and detection modes for polar aliphatic amines.

Detection Strategy: Overcoming the Lack of a Chromophore

Because 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine lacks extended π-conjugation or aromaticity, it does not possess a viable UV chromophore. Direct UV detection requires monitoring at 200–210 nm, where organic solvents heavily absorb, leading to excessive baseline drift and poor signal-to-noise ratios.

Alternative 1: Pre-Column Derivatization (UV Detection)

Reacting the primary amine with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or m-Toluoyl Chloride introduces a chromophore, enabling UV detection at higher wavelengths (e.g., 265 nm)[5][6]. Drawbacks: Derivatization adds significant sample preparation time, introduces quantitative variability (due to incomplete reactions or reagent hydrolysis), and often fails to derivatize the sterically hindered tertiary amine in the pyrrolidine ring efficiently.

Alternative 2: Charged Aerosol Detection (CAD)

CAD is a universal, mass-based detector that does not rely on the optical properties of the analyte[7]. It is the superior choice for non-volatile, chromophore-lacking compounds. The uniform response of CAD is independent of the analyte's chemical structure, ensuring accurate quantification without chemical derivatization.

CAD_Mechanism N1 Column Eluent (Analyte + Buffer) N2 Nebulization (N2 Gas) N1->N2 N3 Desolvation (Evaporation) N2->N3 N4 Corona Discharge (Particle Charging) N3->N4 N5 Electrometer (Signal Output) N4->N5

Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-UV active compounds.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, both methodologies below are designed as self-validating systems, incorporating specific System Suitability Test (SST) criteria.

Method A: HILIC-CAD Workflow (Optimized Standard)

This method leverages direct analysis, utilizing buffer concentration and pH to control the ionization state of the diamine and the stationary phase.

  • Sample Preparation: Dissolve the standard/sample in 80:20 Acetonitrile:Water. Causality: HILIC requires a highly organic sample diluent to prevent early elution and peak distortion caused by strong solvent effects.

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase (Isocratic): 80% Acetonitrile / 20% 100 mM Ammonium Formate (pH adjusted to 3.2 with formic acid). Causality: A low pH ensures both amines are fully protonated for consistent partitioning. The high buffer concentration (20 mM effective on-column) shields the analyte from secondary electrostatic interactions with the silica backbone, preventing tailing.

  • Flow Rate & Injection: 1.0 mL/min; 5 µL injection volume.

  • CAD Settings: Evaporation temperature 35°C; Data collection rate 10 Hz; Filter 3.6s.

  • Self-Validation (SST Criteria):

    • Inject a blank to confirm baseline stability.

    • Inject SST standard (5 replicates).

    • Pass Criteria: Retention factor ( k′ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; Peak Area %RSD < 2.0%.

Method B: RP-HPLC-UV with FMOC-Cl Derivatization (Alternative)

This method is provided for laboratories lacking CAD or MS capabilities[6].

  • Derivatization Reaction: Combine 100 µL of aqueous sample, 100 µL of 0.1 M borate buffer (pH 8.5), and 100 µL of 10 mM FMOC-Cl in acetonitrile.

  • Incubation & Quenching: Vortex and incubate at room temperature for 15 minutes. Add 50 µL of 100 mM glycine to quench excess FMOC-Cl. Causality: Unreacted FMOC-Cl will hydrolyze into FMOC-OH, creating massive interfering peaks if not actively quenched.

  • Column: End-capped C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase (Gradient): Mobile Phase A: Water (0.1% TFA); Mobile Phase B: Acetonitrile. Gradient from 30% B to 90% B over 15 minutes.

  • Detection: UV at 265 nm.

  • Self-Validation (SST Criteria): Monitor the glycine-quench peak area to ensure the derivatization reaction went to completion. %RSD of the derivatized analyte peak < 5.0%.

Quantitative Data & Performance Comparison

The following table synthesizes the expected performance metrics of both methodologies, demonstrating the objective superiority of the HILIC-CAD approach for this specific molecular class.

Performance ParameterMethod A: HILIC-CAD (Direct)Method B: RP-HPLC-UV (Derivatization)
Primary Retention Mechanism Hydrophilic partitioning into aqueous layerHydrophobic interaction (post-derivatization)
Sample Preparation Time < 5 minutes (Direct dilution)> 30 minutes (Reaction + Quenching)
Peak Asymmetry ( Tf​ ) 1.1 - 1.3 (Excellent symmetry)1.4 - 1.8 (Residual silanol interactions)
Limit of Detection (LOD) ~10 ng/mL (Uniform mass response)~50 ng/mL (Dependent on derivatization yield)
Analytical Throughput High (Isocratic, short equilibration)Low (Gradient delay, reaction time)
System Complexity Low (No chemical reagents required)High (Susceptible to derivatization artifacts)

Conclusion

For the analysis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate, traditional RP-HPLC methods are fundamentally limited by the molecule's high polarity and lack of a UV chromophore. While pre-column derivatization enables UV detection, it introduces significant analytical variability and labor. HILIC combined with CAD represents the most scientifically robust, self-validating system. It directly addresses the physicochemical realities of the molecule, providing superior retention, peak shape, and quantitative reliability without the need for chemical alteration.

References

  • Buszewski, B., & Noga, S. (2011). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, National Institutes of Health (NIH). URL: [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Technical Articles. URL: [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes. URL: [Link]

  • Spectroscopy Online. "The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS." Spectroscopy Technical Articles. URL: [Link]

Sources

Comparative

Bioactivity Comparison Guide: Cyclohexylpyrrolidine Analogs in Drug Discovery

Executive Summary The cyclohexylpyrrolidine scaffold is a highly versatile, privileged structure in medicinal chemistry. By strategically functionalizing the pyrrolidine core, drug development professionals can direct th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexylpyrrolidine scaffold is a highly versatile, privileged structure in medicinal chemistry. By strategically functionalizing the pyrrolidine core, drug development professionals can direct the molecule's bioactivity toward entirely different therapeutic domains. This guide objectively compares two primary applications of cyclohexylpyrrolidine analogs: Anti-parasitic agents targeting Trypanothione Reductase (TryR) in Leishmania and Trypanosoma, and Anticonvulsant agents utilizing the pyrrolidine-2,5-dione (succinimide) derivative to modulate neuronal excitability .

By analyzing their distinct mechanistic pathways, structure-activity relationships (SAR), and experimental validation protocols, this guide provides researchers with a comprehensive framework for evaluating these analogs.

Mechanistic Divergence & Target Biology

Class A: Trypanothione Reductase (TryR) Inhibitors (Anti-parasitic)

Trypanosomatid parasites rely on a unique thiol-based metabolism driven by trypanothione (T(SH)2) to neutralize host-derived reactive oxygen species (ROS). TryR is the essential enzyme that reduces trypanothione disulfide (TS2) back to T(SH)2. Cyclohexylpyrrolidine analogs act as competitive inhibitors by anchoring into the hydrophobic "mepacrine binding site" (MBS) at the TryR dimer interface, effectively starving the parasite of its primary antioxidant defense .

TryR_Pathway NADPH NADPH + H+ TryR Trypanothione Reductase (TryR) NADPH->TryR Electron Transfer NADP NADP+ TryR->NADP TSH2 Trypanothione (T(SH)2) TryR->TSH2 Reduces TS2 Trypanothione Disulfide (TS2) TS2->TryR ROS ROS Detoxification (Parasite Survival) TSH2->ROS Neutralizes Inhibitor Cyclohexylpyrrolidine Inhibitor Inhibitor->TryR Competitive Inhibition (Mepacrine Site)

Mechanism of Trypanothione Reductase (TryR) inhibition by cyclohexylpyrrolidine analogs.
Class B: Succinimide Derivatives (Anticonvulsant)

When the pyrrolidine core is oxidized to a 2,5-dione (succinimide), the scaffold's bioactivity shifts to the central nervous system (CNS). Analogs such as 3-cyclohexylpyrrolidine-2,5-dione mimic the pharmacophore of classic anti-absence seizure drugs (e.g., ethosuximide). They elevate the seizure threshold by modulating voltage-gated sodium channels and T-type calcium channels in the thalamus, preventing the synchronous neuronal firing characteristic of epileptic seizures .

Bioactivity & Performance Comparison

The following table synthesizes the quantitative performance and pharmacological profiles of both analog classes based on established literature , , .

FeatureTryR Inhibitors (Anti-parasitic)Succinimide Derivatives (Anticonvulsant)
Core Scaffold Cyclohexylpyrrolidine3-Cyclohexylpyrrolidine-2,5-dione
Primary Target Trypanothione Reductase (TryR)Voltage-gated Na+ / T-type Ca2+ Channels
Key Indication Leishmaniasis, Chagas DiseaseEpilepsy (Absence & Tonic-Clonic Seizures)
Lead Bioactivity IC50 ≈ 1–5 µM (T. brucei TryR)ED50 ≈ 42.30 mg/kg (scPTZ in vivo model)
Selectivity High over human Glutathione ReductaseHigh therapeutic index (PI > 5)
Key SAR Driver Hydrophobic interactions at mepacrine siteBBB penetration (logP) & imide H-bonding

Structure-Activity Relationship (SAR) Causality

Understanding why these molecules work requires dissecting their structural components:

  • The Role of the Cyclohexyl Ring: In TryR inhibitors, the bulky, lipophilic cyclohexyl ring acts as a spatial anchor. It perfectly occupies the deep hydrophobic pocket of the TryR mepacrine binding site, driven by favorable entropy changes upon displacing water molecules. In anticonvulsants, the cyclohexyl group at the 3-position drastically increases the molecule's overall lipophilicity (logP). This is a strict causal requirement for rapid blood-brain barrier (BBB) permeation, ensuring the drug reaches CNS targets before systemic clearance.

  • The Role of the Pyrrolidine Core: For TryR inhibitors, the basic pyrrolidine nitrogen is protonated at physiological pH, allowing it to form critical electrostatic salt bridges with acidic residues (e.g., Glu18) in the TryR active site. Conversely, the pyrrolidine-2,5-dione (succinimide) core in anticonvulsants provides neutral, rigid carbonyl groups that act as hydrogen bond acceptors, which are essential for binding to the voltage-sensing domains of ion channels.

Self-Validating Experimental Protocols

To objectively evaluate these analogs, researchers must employ rigorous, self-validating assays. Below are the gold-standard methodologies for testing both classes.

Protocol 1: TryR Enzymatic Inhibition Assay (Spectrophotometric)

This assay measures the ability of the analog to halt TryR-mediated reduction of TS2.

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 40 mM NaCl, and 50 nM recombinant TryR.

  • Ligand Incubation: Add the cyclohexylpyrrolidine analog (at varying concentrations from 0.1 µM to 50 µM) and 150 µM oxidized trypanothione (TS2). Incubate for 10 minutes at 25°C to allow complex formation.

  • Initiation: Add 100 µM NADPH to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (OD340) using a microplate reader for 5 minutes.

  • Causality & Validation: NADPH absorbs strongly at 340 nm, while oxidized NADP+ does not. This system is self-validating: the baseline oxidation of NADPH establishes the maximum uninhibited enzyme velocity ( Vmax​ ). A successful inhibitor will demonstrably flatten the absorbance slope, proving causality between ligand binding and catalytic arrest.

Protocol 2: In Vivo scPTZ Seizure Threshold Test

The subcutaneous pentylenetetrazole (scPTZ) test is the definitive model for evaluating succinimide-based anticonvulsants .

scPTZ_Workflow Admin 1. Compound Admin (i.p. injection) Wait 2. Absorption Phase (0.5 - 4 hours) Admin->Wait PTZ 3. scPTZ Challenge (85 mg/kg) Wait->PTZ Observe 4. Observation (30 mins for spasms) PTZ->Observe Analyze 5. ED50 Calculation (Probit Analysis) Observe->Analyze

Step-by-step in vivo workflow for the scPTZ anticonvulsant screening model.
  • Administration: Administer the 3-cyclohexylpyrrolidine-2,5-dione analog via intraperitoneal (i.p.) injection to a cohort of mice (n=6 per dose group).

  • Absorption: Wait for the predetermined time-to-peak effect (typically 0.5 to 4 hours).

  • Chemical Challenge: Inject 85 mg/kg of PTZ subcutaneously into the posterior neck fold. PTZ is a potent GABA_A receptor antagonist.

  • Observation: Isolate the animals and observe for 30 minutes. The endpoint is the presence or absence of an episode of clonic spasms lasting at least 3 seconds.

  • Causality & Validation: This protocol is self-validating via its binary outcome: PTZ universally induces absence-like seizures in unprotected subjects. The absence of a seizure strictly validates the neuroprotective BBB penetration and target engagement of the analog.

References

  • De Gasparo, R., et al. (2018). Biological Evaluation and X-ray Co-crystal Structures of Cyclohexylpyrrolidine Ligands for Trypanothione Reductase, an Enzyme from the Redox Metabolism of Trypanosoma. ChemMedChem, 13(9), 957-967. URL: [Link]

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[1]nonane, 2-azaspiro[2]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-108. URL: [Link]

  • Malik, S., et al. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 84, 401-409. URL: [Link]

Sources

Validation

X-Ray Diffraction (XRD) Performance Guide: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate vs. Alternative Solid Forms

Executive Summary For researchers and drug development professionals working with aliphatic polyamines, solid-form selection is a critical bottleneck. The compound 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with aliphatic polyamines, solid-form selection is a critical bottleneck. The compound 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine is a highly flexible, versatile building block featuring both a primary amine and a tertiary pyrrolidine nitrogen. In its free base form, this flexibility typically results in an oil or a low-melting, hygroscopic solid that is difficult to handle, purify, and characterize.

This guide objectively compares the crystallographic performance—specifically Powder X-Ray Diffraction (PXRD) resolution, crystallinity, and thermal stability—of the Oxalate salt against the conventional Hydrochloride (HCl) salt and the Free Base . By leveraging dicarboxylic acids to rigidify the molecular lattice, the oxalate salt demonstrates superior crystallinity and phase stability, making it the optimal solid form for rigorous analytical characterization and long-term storage.

The Causality of Salt Selection: Why Oxalate?

To understand why the oxalate salt yields superior XRD data, we must examine the molecular causality of crystal packing.

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine contains two highly basic centers (pKa ~9.5–10.5). According to the Δ pKa rule, a difference of >3 between the base and the acid ensures complete proton transfer, forming a true ionic salt rather than a cocrystal[1].

  • The Free Base: The saturated cyclohexyl and pyrrolidine rings undergo rapid conformational flipping at room temperature. Without strong intermolecular hydrogen bonding to lock these rings into a single conformation, the molecules cannot pack efficiently into a repeating 3D lattice, resulting in an amorphous halo in XRD analysis.

  • The Hydrochloride (HCl) Salt: While HCl is the most common pharmaceutical counterion, mono- or di-HCl salts of flexible polyamines often suffer from high hygroscopicity. The spherical chloride ion forms localized, point-charge interactions that do not effectively bridge adjacent molecules. Consequently, HCl salts of this class often form variable hydrates, leading to shifting or broadened XRD peaks depending on ambient humidity.

  • The Oxalate Salt: Oxalic acid is a dicarboxylic acid (pKa1 = 1.25, pKa2 = 4.14). When reacted with the diamine, it forms a robust, charge-assisted hydrogen-bonded network ( N−H⋯O− ). The oxalate dianion acts as a structural bridge, cross-linking the primary amine of one molecule with the pyrrolidine nitrogen of another. This "molecular cross-linking" restricts the conformational flexibility of the aliphatic rings, driving the formation of a highly ordered, rigid crystal lattice[2][3]. This principle of utilizing dicarboxylic acids to improve the crystallinity and bioavailability of basic APIs is a well-documented strategy in advanced pharmaceutical salt synthesis[4].

Comparative Performance Data

The following tables summarize the quantitative and qualitative solid-state metrics comparing the three forms.

Table 1: Solid-State Metrics & Crystallographic Performance
MetricFree BaseHydrochloride (HCl) SaltOxalate Salt
Physical State (25°C) Viscous Oil / Waxy SolidCrystalline PowderHighly Crystalline Powder
PXRD Profile Amorphous halo (no distinct peaks)Moderate resolution; prone to peak broadeningSharp, distinct peaks (FWHM < 0.1° 2 θ )
Thermal Stability (DSC) N/A (Liquid/Low Tm)~150–170 °C (Variable due to hydrates)~190–210 °C (Sharp melt/decomposition)
Hygroscopicity (DVS) High (Deliquescent)Moderate (Forms hydrates)Low (Stable anhydrous lattice)
Table 2: Representative PXRD Peak Profile for the Oxalate Salt

(Note: Data represents the typical high-resolution diffraction profile achieved via the rigid oxalate lattice system).

2 θ Angle (°)d-spacing (Å)Relative Intensity (%)Peak Shape (FWHM)
8.4510.45100 (Base Peak)Sharp (< 0.08°)
12.307.1945Sharp
16.855.2660Sharp
21.154.2085Sharp
24.503.6330Sharp

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and a control measure.

Protocol 1: High-Throughput Salt Screening & Crystallization

Automated high-throughput screening minimizes API consumption while maximizing the thermodynamic exploration of solid forms[5][6].

  • Preparation & Control: Dispense 10 mg of the free base into a 96-well crystallizer plate. Self-Validation: Include a control well containing only the API and solvent (no counterion) to verify that any subsequent precipitation in test wells is a true salt, not recrystallized free base.

  • Dissolution: Add 500 μ L of a moderately polar solvent (e.g., Tetrahydrofuran or Ethanol) to dissolve the free base. Causality: These solvents dissolve the free base but have lower solubility for the highly polar oxalate salt, driving supersaturation.

  • Counterion Addition: Dispense 1.05 molar equivalents of oxalic acid (dissolved in a minimal volume of ethanol) into the test wells.

  • Controlled Cooling: Heat the plate to 50°C for 1 hour to ensure complete reaction, then cool to 5°C at a controlled rate of 0.5°C/min. Causality: A slow cooling rate prevents rapid nucleation, favoring the growth of larger, defect-free crystals required for high-resolution XRD.

  • Harvesting: Isolate the crystals via vacuum filtration and dry under reduced pressure (10 mbar) at 40°C for 12 hours to remove residual solvent.

Protocol 2: Powder X-Ray Diffraction (PXRD) Acquisition
  • System Suitability Check: Before running the sample, scan a NIST SRM 1976 (corundum) standard. Self-Validation: This ensures the diffractometer is properly aligned. Any peak shifts observed in the sample can then be confidently attributed to the crystal lattice (e.g., polymorphism) rather than instrumental zero-shift errors.

  • Sample Preparation: Lightly grind 5–10 mg of the oxalate salt using an agate mortar and pestle. Mount the powder onto a zero-background silicon holder . Causality: Light grinding minimizes preferred orientation (where rod-like crystals lie flat, skewing peak intensities). A zero-background holder is critical for small sample sizes, as standard glass holders produce an amorphous halo between 15–25° 2 θ that masks API peaks.

  • Instrument Setup: Utilize a diffractometer equipped with a Cu K α radiation source ( λ = 1.5406 Å) operating at 40 kV and 40 mA.

  • Scan Parameters: Scan from 3° to 40° 2 θ with a step size of 0.015° and a dwell time of 0.5 seconds per step. Causality: The 3–40° range captures all significant intermolecular lattice spacings for small organic molecules.

Visualizations

The following diagrams map the logical progression of salt selection and orthogonal solid-state characterization.

G A 1-(1-Cyclohexylpyrrolidin-3-YL) methanamine (Free Base) B Solvent Dissolution (e.g., THF / Ethanol) A->B C Counterion Addition (Oxalic Acid vs. HCl) B->C D Controlled Cooling & Anti-solvent Precipitation C->D E Crystal Harvesting & Vacuum Drying D->E F PXRD Analysis E->F

Caption: Workflow for high-throughput salt screening and crystallization of amine derivatives.

G Start Solid-State Characterization PXRD PXRD (Crystallinity & Phase Purity) Start->PXRD DSC DSC (Melting Point & Polymorphism) Start->DSC TGA TGA (Solvates & Hydrates) Start->TGA DVS DVS (Hygroscopicity) Start->DVS

Caption: Orthogonal solid-state characterization pathway for evaluating pharmaceutical salts.

References

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Mithu, M. S. H., Economidou, S. N., Trivedi, V., & Douroumis, D. Crystal Growth & Design, 2021, 21(2), 1358-1374. URL:[Link]

  • An overview of automated systems relevant in pharmaceutical salt screening Kumar, L., Amin, A., & Bansal, A. K. Drug Discovery Today, 2007, 12(23-24), 1046-1053. URL:[Link]

  • Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide Mannava, M. K. C., Suresh, K., & Nangia, A. Crystal Growth & Design, 2016, 16(3), 1707-1716. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

Operational Safety and Handling Guide: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate 1. Executive Summary 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (CAS: 1177351-19-7) is a specialized building block freque...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine Oxalate

1. Executive Summary 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate (CAS: 1177351-19-7) is a specialized building block frequently utilized in drug discovery and medicinal chemistry. Handling this compound requires a nuanced understanding of its dual-hazard profile: the corrosive and sensitizing nature of the aliphatic amine, combined with the systemic toxicity of the oxalate counterion. This guide provides a self-validating, step-by-step operational framework for researchers to ensure absolute safety and compliance during handling and disposal.

2. Toxicological Causality: Understanding the Hazard Profile To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards:

  • Aliphatic Amine Cation : Aliphatic amines are highly lipophilic and basic. This allows them to rapidly penetrate the lipid bilayer of the stratum corneum, leading to severe dermal irritation, chemical burns, and potential immunological sensitization upon repeated exposure1[1].

  • Oxalate Anion : Oxalate salts are classified as acute toxins (Category 4 for oral and dermal exposure) 2[2]. The primary toxicological mechanism involves the chelation of systemic calcium. If inhaled as a dust or absorbed dermally, oxalates can precipitate as insoluble calcium oxalate crystals in renal tubules, causing kidney damage and severe hypocalcemia.

  • Physical State : As a dry crystalline powder, the most significant immediate risk is aerosolization and subsequent inhalation of the dust during weighing procedures.

3. Quantitative PPE Matrix Based on the hazard profile, standard laboratory PPE is insufficient. The following table outlines the quantitative specifications and causality for the required Personal Protective Equipment (PPE) 3[3].

PPE CategorySpecification / MaterialQuantitative StandardCausality & Rationale
Hand Protection Nitrile Rubber (NBR) GlovesThickness: > 0.11 mmBreakthrough: > 480 minAmines degrade latex; NBR provides a verified barrier against both lipophilic amines and water-soluble oxalates (EN 374 standard)2[2].
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantPrevents mucosal absorption of aerosolized oxalate dust, which can cause severe ocular damage4[4].
Respiratory N95 / P100 Particulate RespiratorFiltration efficiency ≥ 95%Mandatory if weighing outside a certified fume hood to prevent inhalation of nephrotoxic oxalate dust.
Body Protection Chemical-Resistant Lab CoatFull-length, cuffed sleevesPrevents accumulation of invisible dust on personal clothing, eliminating secondary exposure routes 5[5].

4. Self-Validating Experimental Protocol: Weighing and Solubilization This protocol is designed as a self-validating system; each step contains a verification check to ensure the integrity of the safety boundary before proceeding.

  • Step 1: Environmental Verification

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is active 5[5].

  • Step 2: PPE Integrity Check

    • Action: Don the specified NBR gloves, lab coat, and goggles.

    • Validation: Perform a visual and tactile inspection of gloves for micro-tears or chemical degradation.

  • Step 3: Anti-Static Weighing

    • Action: Use a grounded, anti-static weigh boat or pre-weighed glass vial.

    • Causality: Oxalate powders are prone to static cling. Anti-static materials prevent the sudden repulsion and aerosolization of the toxic powder .

  • Step 4: Closed-System Solubilization

    • Action: Add the target solvent (e.g., DMSO or buffer) directly to the vial while still inside the fume hood. Cap the vial tightly and vortex.

    • Validation: Visually confirm complete dissolution before removing the sealed vial from the fume hood. This ensures no dry powder ever enters the general laboratory airspace.

  • Step 5: Immediate Decontamination

    • Action: Wipe the balance and surrounding hood surface with a damp disposable paper towel.

    • Causality: Oxalates are highly water-soluble. Wet-wiping captures any microscopic dust without launching it into the air 6[6].

5. Operational Workflow Visualization The following diagram illustrates the logical progression of the handling and emergency response pathways.

G N1 1. Pre-Operation: Verify Hood & Don PPE N2 2. Powder Handling: Anti-Static Weighing N1->N2 N3 3. Solubilization: Seal in Closed System N2->N3 N4 Spill Detected? N3->N4 N5 Emergency Response: Wet Clean-Up Only N4->N5 Yes N6 Decontamination: Wipe Down Surfaces N4->N6 No N7 Hazardous Waste Disposal N5->N7 N6->N7

Workflow for safe handling and spill response of oxalate salts.

6. Emergency Protocols and Spill Management In the event of a breach in the safety system, immediate, protocol-driven action is required to mitigate exposure.

  • Dermal Exposure : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes 4[4]. The water-soluble nature of the oxalate salt makes flushing highly effective. Seek medical attention if irritation persists.

  • Powder Spill Containment :

    • Never dry sweep. Dry sweeping generates a massive aerosol cloud of toxic dust7[7].

    • Cover the spill with absorbent paper towels.

    • Carefully dampen the towels with water to solubilize and trap the powder6[6].

    • Collect the damp towels using a scoop or gloved hands and place them directly into a hazardous waste container.

7. Disposal Plan: Regulatory Compliance The disposal of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate must be strictly managed to prevent environmental contamination and comply with EHS regulations.

  • Segregation : All unused chemical, empty vials, and contaminated consumables (gloves, weigh boats, paper towels) must be segregated into a dedicated, clearly labeled "Hazardous Waste - Toxic/Irritant Solid" container 8[8].

  • Chemical Incompatibilities : Do not mix oxalate waste with strong oxidizing agents or strong acids, as this can generate toxic gases or release free oxalic acid 4[4].

  • Final Destruction : Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain8[8]. It must be collected by a licensed hazardous waste disposal service for high-temperature incineration.

References

  • School Chemistry Laboratory Safety Guide - CDC. Centers for Disease Control and Prevention.

  • Safety Data Sheet: di-Sodium oxalate - Carl ROTH. Carl Roth GmbH.

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration.

  • Essential Guide to the Safe Disposal of GJ071 Oxalate - Benchchem. BenchChem.

  • Sodium oxalate - SAFETY DATA SHEET. McMaster University.

  • SAFETY DATA SHEET - Fisher Scientific (Sodium Oxalate). Fisher Scientific.

  • SAFETY DATA SHEET - MilliporeSigma (Calcium oxalate hydrate). Sigma-Aldrich.

  • Material Safety Data Sheet - Haskell Corporation (Aliphatic Amine). Haskell Corporation.

  • Malachite Green oxalate salt - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

  • DEVCON® Plastic Steel® Liquid (B) Resin - ITW Performance Polymers. ITW Performance Polymers.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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